molecular formula C12H15ClO B564625 4-(4-Chlorophenyl)cyclohexanol-d5 CAS No. 1189961-66-7

4-(4-Chlorophenyl)cyclohexanol-d5

Katalognummer: B564625
CAS-Nummer: 1189961-66-7
Molekulargewicht: 215.73 g/mol
InChI-Schlüssel: LKOIMBDVTMGGHH-YKXHHFFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(4-Chlorophenyl)cyclohexanol-d5 is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 215.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOIMBDVTMGGHH-YKXHHFFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675753
Record name 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189961-66-7
Record name 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the deuterated compound, 4-(4-Chlorophenyl)cyclohexanol-d5. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its physical and chemical characteristics. Due to the limited availability of specific experimental data for this isotopically labeled compound, this guide also presents representative experimental protocols and analytical data based on its non-deuterated analogue, 4-(4-Chlorophenyl)cyclohexanol (B3038912). The information is structured to facilitate easy access and comparison, with quantitative data summarized in tables and key experimental workflows visualized using diagrams. This guide serves as a valuable resource for the synthesis, handling, and analysis of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a deuterated organic compound, often utilized as an internal standard in analytical studies or as a building block in the synthesis of more complex molecules. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature, making it particularly useful in mass spectrometry-based applications.

Table 1: General Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 1189961-66-7
Molecular Formula C₁₂H₁₀D₅ClO
Molecular Weight 215.73 g/mol
Appearance White Solid
Solubility Soluble in Chloroform, Dichloromethane (B109758)

Table 2: Physical Properties (Representative)

PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis and Manufacturing

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium atoms at a suitable stage. A common synthetic route for the non-deuterated compound involves the reduction of 4-(4-chlorophenyl)cyclohexanone (B27520). To produce the d5 variant, a deuterated reducing agent or a deuterated starting material would be employed.

Below is a generalized workflow for the synthesis of 4-(4-Chlorophenyl)cyclohexanol, which can be adapted for the deuterated analogue.

G cluster_0 Synthesis Workflow start Start: 4-(4-chlorophenyl)cyclohexanone reduction Reduction (e.g., with NaBD4 in MeOD) start->reduction workup Aqueous Workup reduction->workup extraction Solvent Extraction (e.g., with Dichloromethane) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

Objective: To synthesize 4-(4-Chlorophenyl)cyclohexanol via the reduction of 4-(4-chlorophenyl)cyclohexanone. This protocol is for the non-deuterated compound and serves as a template.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-(4-chlorophenyl)cyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to yield 4-(4-chlorophenyl)cyclohexanol as a white solid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For the d5-deuterated compound, the ¹H NMR spectrum would be simplified due to the absence of signals from the deuterated positions. The ¹³C NMR would show signals for all carbon atoms, though those bonded to deuterium may exhibit different splitting patterns and chemical shifts compared to the non-deuterated analogue.

Table 3: Representative ¹H NMR Data (Non-deuterated)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.35m4HAromatic protons
3.55-3.65m1HCH-OH
1.80-2.00m4HCyclohexyl protons
1.40-1.60m4HCyclohexyl protons
1.70s1HOH

Table 4: Representative ¹³C NMR Data (Non-deuterated)

Chemical Shift (ppm)Assignment
145.5C-Ar (quaternary)
131.5C-Ar (CH)
128.5C-Ar (CH)
127.0C-Cl
70.0CH-OH
43.0CH-Ar
34.5CH₂
29.0CH₂
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound.

Table 5: Representative Mass Spectrometry Data

m/zInterpretation
215.7[M]⁺ (for C₁₂H₁₀D₅ClO)
197.7[M-H₂O]⁺
111.0[C₆H₄Cl]⁺
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Table 6: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
3300-3400 (broad)O-H stretch
2930, 2850C-H stretch (aliphatic)
1490C=C stretch (aromatic)
1090C-O stretch
1015C-Cl stretch
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity of this compound.

G cluster_1 Analytical Workflow sample Sample of This compound hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms data_hplc Purity Assessment (Chromatogram) hplc->data_hplc data_gcms Purity and Identity (Chromatogram & Mass Spectrum) gcms->data_gcms

Caption: A typical analytical workflow for purity and identity confirmation.

Objective: To determine the purity of 4-(4-Chlorophenyl)cyclohexanol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile and water (e.g., 60:40 v/v)

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 220 nm

  • Column temperature: 25 °C

Procedure:

  • Prepare a standard solution of the compound in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the purity of the sample by comparing the peak areas.

Objective: To confirm the identity and purity of 4-(4-Chlorophenyl)cyclohexanol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Method Parameters:

  • Injector temperature: 250 °C

  • Carrier gas: Helium

  • Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS transfer line temperature: 280 °C

  • Ion source temperature: 230 °C

  • Mass range: 40-400 amu

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject an aliquot of the solution into the GC-MS system.

  • Acquire the total ion chromatogram and mass spectrum of the eluting peak.

  • Confirm the identity by comparing the retention time and mass spectrum with a reference standard or library data.

  • Assess purity based on the relative peak area in the chromatogram.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of this compound is as an internal standard for the quantification of 4-(4-chlorophenyl)cyclohexanol and related compounds in various matrices using isotope dilution mass spectrometry. It can also be used as a starting material in the synthesis of other deuterated molecules for metabolic or mechanistic studies.

Disclaimer

The experimental protocols and analytical data presented in this guide are representative and based on the non-deuterated analogue of the title compound. Due to the limited availability of specific data for this compound, these should be considered as starting points for method development and validation. Researchers should independently verify and optimize these procedures for their specific applications.

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1189961-66-7 Molecular Formula: C₁₂H₁₀D₅ClO Molecular Weight: 215.73 g/mol

This technical guide provides a comprehensive overview of the available scientific and technical information for the deuterated compound 4-(4-Chlorophenyl)cyclohexanol-d5. The content is structured to address the needs of researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and analytical characterization.

Disclaimer: Extensive literature searches did not yield any specific biological studies, data on mechanisms of action, or established signaling pathways for this compound or its non-deuterated analogue. Therefore, the sections on experimental protocols for biological assays and signaling pathway visualizations, as requested, cannot be provided due to the absence of published research in these areas. The information presented herein is based on available data for the compound and its structural analogues.

Physicochemical Properties

This compound is a deuterated isotopologue of 4-(4-Chlorophenyl)cyclohexanol (B3038912). The deuterium (B1214612) labeling provides a valuable tool for various research applications, particularly in metabolic and pharmacokinetic studies, where it can be used as an internal standard for mass spectrometry-based quantification.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1189961-66-7[1]
Molecular Formula C₁₂H₁₀D₅ClO[1]
Molecular Weight 215.73[1]
Appearance White Solid[1]
Solubility Chloroform, Dichloromethane[1]
Synonyms 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-olN/A

Synthesis and Manufacturing

While specific protocols for the synthesis of this compound are not detailed in publicly available literature, the synthesis would logically follow established methods for the preparation of its non-deuterated analogue, incorporating deuterated reagents at the appropriate steps. The primary synthetic routes for 4-(4-chlorophenyl)cyclohexane derivatives involve the formation of the carbon-carbon bond between the cyclohexane (B81311) and chlorophenyl rings, followed by functional group manipulations.

One common approach for creating the core structure is through the oxidation of 4-(4-chlorophenyl)cyclohexanol to the corresponding ketone.[2] A high-yield method for this transformation utilizes sodium hypochlorite (B82951) (NaClO) in acetic acid.[2] The precursor, 4-(4-chlorophenyl)cyclohexanol, can be synthesized with high efficiency (around 92% yield) via the catalytic hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-ol using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[2]

For the introduction of deuterium atoms, deuterated reagents would be employed. For instance, deuterated reducing agents could be used in the hydrogenation step, or a deuterated solvent could be used under conditions that promote H/D exchange.

Below is a generalized workflow for the synthesis of the non-deuterated analogue, which could be adapted for the deuterated version.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., 4-chlorobromobenzene, cyclohexanone) grignard Grignard Reaction start->grignard intermediate1 1-(4-chlorophenyl)cyclohexanol grignard->intermediate1 dehydration Dehydration intermediate1->dehydration intermediate2 4-(4-chlorophenyl)cyclohexene dehydration->intermediate2 hydroboration Hydroboration-Oxidation intermediate2->hydroboration product 4-(4-Chlorophenyl)cyclohexanol hydroboration->product hydrogenation Catalytic Hydrogenation (Alternative Route) hydrogenation->product intermediate3 4-(4-chlorophenyl)-3-cyclohexen-1-ol intermediate3->hydrogenation

Caption: Generalized synthetic routes to 4-(4-Chlorophenyl)cyclohexanol.

Analytical Methods

The characterization and quality control of this compound would rely on standard analytical techniques employed for deuterated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, while ²H NMR would directly detect the deuterium signals, confirming their locations in the molecule.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), MS is essential for determining the molecular weight and confirming the level of deuterium incorporation. The mass spectrum would show a characteristic isotopic distribution pattern corresponding to the d5-labeled compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the chemical purity of the compound, separating it from any non-deuterated or partially deuterated analogues and other synthetic impurities.

G cluster_analytical Analytical Workflow sample 4-(4-Chlorophenyl) cyclohexanol-d5 Sample nmr NMR Spectroscopy (¹H and ²H) sample->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) sample->ms Isotopic Purity & Molecular Weight hplc HPLC Analysis sample->hplc Chemical Purity data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis

Caption: Standard analytical workflow for deuterated compounds.

Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of 4-(4-Chlorophenyl)cyclohexanol or its deuterated form.

However, studies on structurally related compounds may offer some insights into potential areas of investigation:

  • Antibacterial Agents: A study on carbohydrazide (B1668358) derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5] This suggests that the 4-(4-chlorophenyl)cyclohexane scaffold could be a starting point for the development of novel antibacterial agents.

  • Analgesic and Hypotensive Activity: Research on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has shown significant analgesic and hypotensive effects in animal models.[6][7] While the piperidine (B6355638) ring is a key pharmacophore in these compounds, the presence of the 4-chlorophenyl group is also a common feature.

  • Antitumor and Antimicrobial Activity: Nicotinonitrile derivatives incorporating a 4-(4-chlorophenyl) group have been synthesized and screened for antitumor and antimicrobial activities.[8]

It is important to reiterate that these activities are associated with derivatives and not the core compound of interest. The primary application of this compound is likely as an internal standard for analytical and research purposes, particularly in studies involving the non-deuterated analogue.[9]

Conclusion

References

physical characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated compound this compound. It is intended to serve as a valuable resource for professionals in research and development who utilize this compound as an internal standard or for other analytical purposes. This document compiles available data into a structured format, outlines standard experimental methodologies for its characterization, and illustrates the logical workflow for its analysis.

Physical and Chemical Properties

This compound is an isotopically labeled version of 4-(4-Chlorophenyl)cyclohexanol, where five hydrogen atoms on the cyclohexanol (B46403) ring have been replaced with deuterium (B1214612). This labeling makes it a useful tool in mass spectrometry-based analytical methods, such as in pharmacokinetic studies, due to its distinct mass-to-charge ratio compared to the unlabeled analog.

The key physical and chemical data for this compound are summarized in the table below. It is important to note that while fundamental properties like molecular formula and weight are well-documented, experimental data such as melting and boiling points are not always readily available for deuterated standards of this nature.

PropertyValueSource(s)
IUPAC Name 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol[1]
CAS Number 1189961-66-7[1][2][3]
Molecular Formula C₁₂H₁₀D₅ClO[1][2][3][4]
Molecular Weight 215.73 g/mol [1][2]
Appearance White Solid[2]
Solubility Soluble in Chloroform (B151607) and Dichloromethane[2][4]
Storage Temperature Room Temperature[2]

Standard Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a solid organic compound like this compound follows well-established laboratory protocols. The following are generalized methodologies that would be employed for its characterization.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in a melting point apparatus (such as a Thiele tube with mineral oil or a digital melting point device).

    • The apparatus is heated slowly and steadily.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow range typically indicates high purity.

Solubility Assessment

Solubility information is crucial for preparing solutions for analysis or reaction.

  • Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

  • Methodology (Visual Method):

    • A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 0.1 mL) is added at a controlled temperature (typically room temperature).

    • The mixture is agitated (e.g., vortexed) for a set period.

    • The sample is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, further increments of the solute can be added until saturation is reached to determine an approximate solubility limit.

Structural Verification by Spectroscopy

While not strictly physical properties, spectroscopic methods are essential for confirming the identity and structure of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic labeling pattern. The presence of the expected molecular ion peak at m/z corresponding to 215.73 would be a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a significant reduction in signal intensity for the positions on the cyclohexyl ring where deuterium is present.

    • ¹³C NMR would confirm the carbon skeleton of the molecule.

    • ²H (Deuterium) NMR could be used to directly observe the positions of the deuterium labels.

Compound Analysis and Characterization Workflow

The process of characterizing a chemical standard like this compound involves a logical sequence of steps to confirm its identity, purity, and physical properties before its use in quantitative assays.

G cluster_0 Characterization Workflow for this compound A Sample Acquisition (this compound) B Physical Examination (Appearance, Color) A->B C Solubility Testing (e.g., Chloroform, DCM) A->C D Melting Point Analysis A->D E Structural & Purity Analysis A->E I Qualified Standard for Use B->I C->I D->I F Mass Spectrometry (MS) (Confirms MW and Isotopic Labeling) E->F G NMR Spectroscopy (¹H, ¹³C, ²H) (Confirms Structure) E->G H HPLC/UPLC (Assesses Purity) E->H F->I G->I H->I

Caption: Workflow for the physical and chemical characterization of a chemical standard.

Conclusion

This compound is a well-defined deuterated compound with a molecular formula of C₁₂H₁₀D₅ClO and a molecular weight of 215.73 g/mol .[1][2][4] It presents as a white solid soluble in chlorinated solvents like chloroform and dichloromethane.[2] While specific experimental values for properties like melting point are not widely published, its characterization relies on standard analytical chemistry protocols. The primary application of this compound is as an internal standard in quantitative analyses, where its isotopic purity and structural integrity are of paramount importance. The workflows and methodologies described herein provide a foundational guide for its proper handling and verification in a research and development setting.

References

4-(4-Chlorophenyl)cyclohexanol-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of 4-(4-Chlorophenyl)cyclohexanol. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies.

Core Compound Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Chemical Name This compound
Synonym 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Molecular Formula C₁₂H₁₀D₅ClO
Molecular Weight 215.73 g/mol [1][2][3]
CAS Number 1189961-66-7
Appearance White Solid
Solubility Chloroform, Dichloromethane (B109758)

Proposed Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 4-(4-chlorophenyl)cyclohexanone (B27520) with Sodium borodeuteride (NaBD₄).

Materials:

  • 4-(4-chlorophenyl)cyclohexanone

  • Sodium borodeuteride (NaBD₄)

  • Methanol (B129727) (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4-(4-chlorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borodeuteride (NaBD₄) to the stirred solution. The use of NaBD₄ is critical as it serves as the deuterium (B1214612) source.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBD₄.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Logical Workflow: Application in Pharmacokinetic Studies

Deuterated compounds like this compound are frequently utilized as internal standards in pharmacokinetic (PK) studies. Their key advantage is that they co-elute with the non-labeled analyte during chromatographic separation but are distinguishable by mass spectrometry due to their mass difference. This allows for accurate quantification of the parent compound in biological matrices. The following diagram illustrates a typical workflow.

G Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis A Biological Matrix Collection (e.g., Plasma, Urine) B Addition of this compound (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D Injection E Quantification of Analyte vs. Internal Standard D->E F Generation of Concentration-Time Profile E->F G Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) F->G

Caption: A logical workflow demonstrating the use of a deuterated compound as an internal standard in a typical pharmacokinetic study.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from commercially available starting materials. The following diagram outlines a proposed synthetic route.

G Proposed Synthesis of this compound A 4-(4-chlorophenyl)cyclohexanone B This compound A->B Reduction R NaBD4, Methanol

Caption: A proposed synthetic pathway for this compound via the reduction of 4-(4-chlorophenyl)cyclohexanone.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis pathway for 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of a valuable chemical intermediate. The inclusion of deuterium (B1214612) isotopes is a critical tool in drug discovery and development, aiding in the study of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates.[1][2] This document outlines a robust three-step synthesis, commencing with the formation of a key intermediate, 4-(4-chlorophenyl)cyclohexanone (B27520), followed by alpha-deuteration, and concluding with a stereoselective reduction to yield the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is strategically designed in three main stages. This approach ensures high isotopic enrichment and good overall yield. The pathway begins with the synthesis of the non-deuterated ketone precursor, 4-(4-chlorophenyl)cyclohexanone. Subsequently, the four protons on the alpha-carbons to the carbonyl group are exchanged with deuterium. The final step involves the reduction of the deuterated ketone using a deuterium-labeled reducing agent to introduce the fifth deuterium atom and produce the desired isotopically labeled alcohol.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: α-Deuteration cluster_2 Step 3: Deuterated Reduction Starting Materials Starting Materials 4-(4-chlorophenyl)cyclohexanone 4-(4-chlorophenyl)cyclohexanone Starting Materials->4-(4-chlorophenyl)cyclohexanone Various Methods 4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4 4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4 4-(4-chlorophenyl)cyclohexanone->4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4 D2O, Base or Acid Catalyst This compound This compound 4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4->this compound NaBD4

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanone

The initial and crucial step is the synthesis of the ketone intermediate, 4-(4-chlorophenyl)cyclohexanone. Several synthetic routes are available, with the choice depending on the availability of starting materials and desired scale.

Method 1: Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[3][4][5] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[4][5] For the synthesis of 4-(4-chlorophenyl)cyclohexanone, a suitable enolate is reacted with a vinyl ketone derivative. While a widely used method, specific yields for this particular substituted cyclohexanone (B45756) are not extensively reported in readily available literature.

Method 2: Friedel-Crafts Acylation

Another viable approach is the Friedel-Crafts acylation of chlorobenzene (B131634).[6][7][8][9] This electrophilic aromatic substitution reaction typically involves reacting chlorobenzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.[6][10] The acylation of chlorobenzene generally leads to a mixture of ortho and para substituted products, with the para isomer being the major product.[9]

Method 3: Multi-step Synthesis from 4-Isopropenyl Chlorobenzene

A patented method describes a synthesis starting from 4-isopropenyl chlorobenzene. This route involves the bromination of the isopropenyl group, followed by reaction with diethyl 1,3-acetonedicarboxylate and subsequent cyclization and decarboxylation to yield the desired cyclohexanone.[11] This method is reported to have the advantages of readily available raw materials and a high overall yield.[11]

Experimental Protocol (Conceptual, based on related syntheses):

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in a suitable solvent such as methanol (B129727), a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed to facilitate Fischer esterification. Following the formation of the methyl ester, the reaction mixture is worked up and the ester is then subjected to further reactions to form the ketone.

Quantitative Data Summary (Illustrative):

MethodKey ReagentsReported Yield (%)Reference
Robinson AnnulationEnolate, Vinyl KetoneNot specified[3][4][5]
Friedel-Crafts AcylationChlorobenzene, Acylating Agent, AlCl3Variable[6][7][8][9]
From 4-Isopropenyl Chlorobenzene4-Isopropenyl Chlorobenzene, NBSHigh[11]

Step 2: α-Deuteration of 4-(4-Chlorophenyl)cyclohexanone

The second step involves the selective replacement of the four protons on the carbons adjacent to the carbonyl group (α-positions) with deuterium atoms. This is typically achieved through an acid- or base-catalyzed enol or enolate formation in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

Deuteration_Workflow Ketone 4-(4-chlorophenyl)cyclohexanone Enolate Enolate Intermediate Ketone->Enolate Base (e.g., NaOD in D2O) Deuterated_Ketone 4-(4-chlorophenyl)cyclohexanone-d4 Enolate->Deuterated_Ketone Deuteration

Caption: Workflow for the α-deuteration of the ketone intermediate.

Experimental Protocol:

A general procedure for the α-deuteration of a cyclohexanone derivative is as follows:

To a solution of 4-(4-chlorophenyl)cyclohexanone in a suitable solvent (e.g., methanol-d4), a catalytic amount of a base such as sodium deuteroxide (NaOD) in D₂O is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrogen-deuterium exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons. Upon completion, the reaction is quenched, and the product is extracted and purified. High levels of deuteration (up to 99%) can often be achieved.[2]

Quantitative Data Summary:

ParameterValueReference
Deuterium SourceD₂O[12][13]
CatalystBase (e.g., NaOD) or Acid (e.g., DCl)[14][15]
Deuterium IncorporationPotentially >95%[2]

Step 3: Reduction of 4-(4-Chlorophenyl)cyclohexanone-d4

The final step is the reduction of the deuterated ketone to the corresponding alcohol. To introduce the fifth deuterium atom, a deuterated reducing agent is employed. Sodium borodeuteride (NaBD₄) is a suitable and commonly used reagent for this transformation. The stereochemical outcome of this reduction is an important consideration, as it can lead to a mixture of cis and trans isomers of the final product.

Reduction_Stereochemistry Deuterated_Ketone 4-(4-chlorophenyl)cyclohexanone-d4 Axial_Attack Axial Attack of D- Deuterated_Ketone->Axial_Attack NaBD4 Equatorial_Attack Equatorial Attack of D- Deuterated_Ketone->Equatorial_Attack NaBD4 Trans_Alcohol trans-4-(4-Chlorophenyl)cyclohexanol-d5 Axial_Attack->Trans_Alcohol Major Product (typically) Cis_Alcohol cis-4-(4-Chlorophenyl)cyclohexanol-d5 Equatorial_Attack->Cis_Alcohol Minor Product (typically)

Caption: Stereochemical pathways in the reduction of the deuterated ketone.

Experimental Protocol:

To a solution of 4-(4-chlorophenyl)cyclohexanone-2,2,6,6-d4 in a protic solvent such as methanol or ethanol, sodium borodeuteride (NaBD₄) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified. The reduction of substituted cyclohexanones with sodium borohydride (B1222165) typically favors the formation of the thermodynamically more stable trans isomer, where the incoming hydride (or deuteride) attacks from the axial position.[16][17] However, the cis/trans ratio can be influenced by the reaction conditions and the steric bulk of the substituents.[16]

Quantitative Data Summary:

ParameterValue/ObservationReference
Reducing AgentSodium Borodeuteride (NaBD₄)[18][19]
SolventMethanol, Ethanol[20]
Major Product (expected)trans-4-(4-Chlorophenyl)cyclohexanol-d5[16][17]
StereoselectivityFavorable for trans isomer[16][17]
YieldGenerally high for borohydride reductions[20]

Conclusion

The synthesis of this compound presented in this guide provides a comprehensive framework for researchers in the field of drug development and medicinal chemistry. By following this three-step pathway, it is possible to obtain the desired deuterated compound with high isotopic purity. The key to success lies in the careful execution and optimization of each step, from the synthesis of the ketone intermediate to the final stereoselective reduction. The use of such isotopically labeled compounds will continue to be an invaluable asset in advancing our understanding of drug metabolism and action.

References

An In-depth Technical Guide to the Isotopic Purity of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 4-(4-Chlorophenyl)cyclohexanol-d5. This deuterated analog is a valuable tool in various research and development applications, including as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic studies. The precise determination of its isotopic purity is critical to ensure the accuracy and reliability of such analytical methods.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. While specific synthetic routes may be proprietary, a common and plausible approach is the reduction of a deuterated ketone precursor.

A potential synthetic pathway begins with the deuteration of cyclohexanone, followed by a Grignard reaction.

  • Step 1: Deuteration of Cyclohexanone: Cyclohexanone can be deuterated at the alpha positions to the carbonyl group via an acid or base-catalyzed exchange reaction with a deuterium (B1214612) source, such as deuterium oxide (D₂O). To achieve deuteration at all four alpha positions (d4), this exchange is often repeated multiple times.

  • Step 2: Grignard Reaction: The resulting cyclohexanone-2,2,6,6-d4 (B85639) is then reacted with a Grignard reagent prepared from a deuterated aryl halide, such as 4-chlorobromobenzene-d4. However, a more common and efficient approach would be to use a deuterated Grignard reagent with a non-deuterated aryl halide or vice-versa to introduce the deuterium atoms. For this compound, a likely route involves the reaction of 4-chlorophenylmagnesium bromide with cyclohexanone-d5. The d5-cyclohexanone can be prepared through various established methods.

  • Step 3: Purification: The final product, this compound, is then purified using standard laboratory techniques such as column chromatography or recrystallization to achieve high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is paramount for its use as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The combination of these methods provides comprehensive characterization of the isotopic distribution and enrichment.[2]

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds.[3][4][5] By analyzing the mass spectrum, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Experimental Protocol: Isotopic Purity by LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).[6]

      • Scan Range: m/z 100-500.

      • Resolution: > 60,000 FWHM.

  • Data Analysis:

    • Extract the mass spectrum for the [M+H]⁺ ion of this compound.

    • Identify and integrate the peaks corresponding to the different isotopologues (d0 to d5).

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).

NMR spectroscopy provides information about the location and extent of deuterium incorporation.[7][8] While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule.

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Integrate the signals corresponding to the protons on the cyclohexyl ring and the phenyl ring.

    • Compare the integration values to those of a non-deuterated standard to estimate the degree of deuteration.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum on the same instrument.

    • Observe the signals corresponding to the deuterium atoms on the cyclohexyl ring. The chemical shifts will be similar to the corresponding proton signals in the ¹H NMR spectrum.

    • The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the isotopic purity analysis of a typical batch of this compound.

ParameterMethodResult
Chemical Purity HPLC-UV>99.0%
Isotopic Distribution
d0LC-HRMS0.1%
d1LC-HRMS0.3%
d2LC-HRMS0.8%
d3LC-HRMS2.5%
d4LC-HRMS10.2%
d5LC-HRMS86.1%
Isotopic Purity (d5) LC-HRMS86.1%
Deuterium Incorporation ¹H NMR / ²H NMRConfirmed

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 Cyclohexanone step1 Deuteration start1->step1 start2 Deuterium Source (e.g., D2O) start2->step1 start3 4-Chlorophenylmagnesium Bromide step2 Grignard Reaction start3->step2 step1->step2 step3 Purification step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound prep_ms Dilution for MS sample->prep_ms prep_nmr Dissolution for NMR sample->prep_nmr ms LC-HRMS Analysis prep_ms->ms nmr NMR Spectroscopy (1H & 2H) prep_nmr->nmr data_ms Isotopic Distribution ms->data_ms data_nmr Deuterium Incorporation nmr->data_nmr final_purity Isotopic Purity Calculation data_ms->final_purity

Caption: Analytical workflow for isotopic purity determination.

References

Stability and Storage of 4-(4-Chlorophenyl)cyclohexanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated compound 4-(4-Chlorophenyl)cyclohexanol-d5. Given the limited publicly available stability data specific to this isotopically labeled compound, this document synthesizes information from supplier data sheets, general principles of deuterated compound stability, and established methodologies for stability testing of related chemical structures. The guide includes recommended storage conditions, potential degradation pathways, and detailed, albeit generalized, experimental protocols for forced degradation studies and the development of stability-indicating analytical methods. This information is intended to assist researchers and drug development professionals in the proper handling, storage, and analytical assessment of this compound.

Introduction

This compound is a deuterated analog of 4-(4-chlorophenyl)cyclohexanol. The incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds valuable tools in pharmaceutical research and drug development, particularly for investigating metabolic pathways and improving the pharmacokinetic profiles of drug candidates.

Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity and purity for research applications. This guide outlines the known information and provides a framework for its stability assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundCymitQuimica
Synonyms 4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-olCymitQuimica
CAS Number 1189961-66-7United States Biological
Molecular Formula C₁₂H₁₀D₅ClOUnited States Biological
Molecular Weight 215.73 g/mol United States Biological
Appearance White SolidUnited States Biological
Solubility Chloroform, DichloromethaneUnited States Biological

Stability and Storage Conditions

Recommended Storage

Based on supplier data sheets, this compound should be stored at room temperature (RT) . For long-term storage, it is prudent to keep the compound in a tightly sealed container in a dry and well-ventilated place to prevent moisture absorption and potential degradation.

General Stability of Deuterated Compounds

Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, the primary stability considerations for this compound are dictated by the chemical properties of the parent molecule, 4-(4-chlorophenyl)cyclohexanol, rather than the isotopic label itself. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes but does not inherently make the compound less stable under typical storage conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, potential degradation can be inferred from the chemical structure, which contains a chlorophenyl group and a cyclohexanol (B46403) ring. Potential degradation pathways could include:

  • Oxidation: The secondary alcohol group in the cyclohexanol ring could be susceptible to oxidation, forming the corresponding ketone.

  • Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form an alkene.

  • Photodegradation: Aromatic chlorides can be susceptible to photolytic degradation.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

cluster_storage Storage Conditions cluster_stability Stability Assessment cluster_outcome Outcome Room_Temp Room Temperature Compound_Stability Stability of This compound Room_Temp->Compound_Stability Elevated_Temp Elevated Temperature (e.g., 40°C, 60°C) Elevated_Temp->Compound_Stability High_Humidity High Humidity (e.g., 75% RH) High_Humidity->Compound_Stability Light_Exposure Light Exposure (ICH Q1B) Light_Exposure->Compound_Stability Stable Stable Compound_Stability->Stable No significant change Degradation Degradation Compound_Stability->Degradation Significant change

Diagram 1: Logical workflow for stability assessment.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical instrumentation.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl. After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH. After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of HCl.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a calibrated oven at 60°C for 7 days.

    • Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

The following diagram illustrates the experimental workflow for a forced degradation study.

cluster_stress Start Start: This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Heat Thermal Stress_Conditions->Heat Light Photolytic Stress_Conditions->Light Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance Analysis->Data End End: Stability Profile Data->End

Diagram 2: Experimental workflow for a forced degradation study.
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products.

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the compound) and/or MS detection for peak identification and confirmation.

Method Development and Validation:

  • Method Development: Inject the stressed samples into the HPLC system. The chromatographic conditions (e.g., gradient profile, mobile phase composition, pH) should be optimized to achieve adequate separation between the parent compound and all degradation products.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The results of the forced degradation study should be summarized in a table to allow for easy comparison of the stability of the compound under different stress conditions.

Table 2: Representative Forced Degradation Data for this compound

Stress ConditionDurationAssay of Parent Compound (%)Major Degradation Products (Retention Time)Mass Balance (%)
Control (No Stress)-100.0-100.0
0.1 N HCl24 h at 60°C95.2DP1 (x.x min)99.5
0.1 N NaOH24 h at 60°C88.7DP2 (y.y min), DP3 (z.z min)98.9
3% H₂O₂24 h at RT92.5DP4 (a.a min)99.2
Thermal (Solid)7 days at 60°C99.1-99.8
Photolytic (Solid)1.2 million lux hours97.8DP5 (b.b min)99.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Conclusion

References

Solubility Profile of 4-(4-Chlorophenyl)cyclohexanol-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated analog of 4-(4-Chlorophenyl)cyclohexanol. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, formulation development, and analytical chemistry. Due to the limited availability of quantitative solubility data for this specific isotopically labeled compound, this guide presents known qualitative solubility information and provides a comprehensive experimental protocol for determining precise quantitative solubility. The deuterated nature of the compound is not expected to significantly alter its solubility properties compared to its non-deuterated counterpart.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of 4-(4-Chlorophenyl)cyclohexanol, featuring a non-polar chlorophenyl and cyclohexyl group alongside a polar hydroxyl group, suggests it will exhibit solubility in a range of organic solvents with varying polarities.

Qualitative Solubility Data

Qualitative assessments provide a foundational understanding of suitable solvents for this compound. The available data indicates a general solubility in chlorinated and simple alcoholic organic solvents.

SolventChemical FormulaPolarity (Relative)Reported Solubility
ChloroformCHCl₃Non-polarSoluble[1]
DichloromethaneCH₂Cl₂Polar aproticSoluble[1]
Methanol (B129727)CH₃OHPolar proticLikely Soluble

Note: The solubility in methanol is inferred from the reported solubility of the structurally similar compound 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of active pharmaceutical ingredients (APIs). The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, dichloromethane, ethyl acetate) of high purity

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent to generate a calibration curve.

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Collect Supernatant B->C D Filter Sample C->D E Dilute Sample D->E F Quantify by HPLC/GC E->F H Calculate Solubility F->H Use Calibration Curve G Generate Calibration Curve I Report Results H->I

Caption: A flowchart of the experimental workflow for determining the quantitative solubility of a compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and experimentally determine the solubility of this compound in organic solvents. The provided protocol and workflow diagram offer a robust framework for generating reliable and accurate solubility data, which is essential for advancing research and development activities involving this compound.

References

Methodological & Application

Application Notes: Quantitative Analysis of 4-(4-Chlorophenyl)cyclohexanone using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of 4-(4-Chlorophenyl)cyclohexanol-d5 as an internal standard in the quantitative analysis of 4-(4-Chlorophenyl)cyclohexanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

In the realm of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods by compensating for variability in sample preparation and instrument response. This compound is a deuterated analog of 4-(4-chlorophenyl)cyclohexanol (B3038912) and serves as an ideal internal standard for the quantification of structurally similar compounds, such as 4-(4-Chlorophenyl)cyclohexanone, a potential drug candidate or metabolite. Its utility stems from its similar chromatographic behavior and ionization efficiency to the analyte, with a distinct mass-to-charge ratio (m/z) that allows for separate detection by the mass spectrometer.

Principle of the Assay

This method employs High-Performance Liquid Chromatography (HPLC) to separate the analyte, 4-(4-Chlorophenyl)cyclohexanone, and the internal standard, this compound, from endogenous components in the sample matrix. Following chromatographic separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-(4-Chlorophenyl)cyclohexanone (≥98% purity)

  • Internal Standard: this compound (≥98% purity, deuterated)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (with anticoagulant)

  • Equipment: HPLC system, Triple quadrupole mass spectrometer with ESI source, Analytical balance, Centrifuge, Vortex mixer, Pipettes

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(4-Chlorophenyl)cyclohexanone and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: 30% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions:

    • 4-(4-Chlorophenyl)cyclohexanone: Precursor Ion (Q1) m/z 225.1 -> Product Ion (Q3) m/z 111.1

    • This compound (IS): Precursor Ion (Q1) m/z 232.1 -> Product Ion (Q3) m/z 111.1

Data Presentation

The following table summarizes the quantitative performance of the method for the analysis of 4-(4-Chlorophenyl)cyclohexanone in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC) < 15%
Matrix Effect Minimal, compensated by IS
Recovery > 85%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

The following diagrams illustrate the logical relationship between the analyte and the internal standard, and the experimental workflow.

cluster_Analyte Analyte cluster_IS Internal Standard A 4-(4-Chlorophenyl)cyclohexanone IS This compound A->IS Structural Similarity (Co-elution & Similar Ionization)

Caption: Analyte and Internal Standard Relationship.

start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep Add Internal Standard lc HPLC Separation (C18 Column) prep->lc Inject Supernatant ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant end End: Concentration Result quant->end

Caption: Experimental Workflow for Quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 4-(4-Chlorophenyl)cyclohexanone in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various stages of drug development, including pharmacokinetic and toxicokinetic studies. The provided protocol can be adapted for the analysis of other structurally related compounds.

Application Note: High-Throughput Quantification of 4-(4-Chlorophenyl)cyclohexanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-chlorophenyl)cyclohexanol (B3038912) in human plasma. The method utilizes its deuterated analog, 4-(4-chlorophenyl)cyclohexanol-d5, as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation. A straightforward protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

4-(4-Chlorophenyl)cyclohexanol is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample extraction, chromatography, and ionization, thus compensating for potential analytical variability.[1][2] This application note provides a detailed protocol for the extraction and quantification of 4-(4-chlorophenyl)cyclohexanol in human plasma.

Experimental

Materials and Reagents
  • 4-(4-Chlorophenyl)cyclohexanol (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Formic acid

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start at 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(4-Chlorophenyl)cyclohexanol211.1111.125
This compound216.1116.125

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Standard Solutions and Sample Preparation

Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-(4-chlorophenyl)cyclohexanol and this compound and dissolve each in 1 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol (Protein Precipitation):

  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

  • Add 10 µL of the internal standard spiking solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[1]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (low, mid, and high) and within ±20% for the lower limit of quantification (LLOQ).

  • Matrix Effect: The use of the deuterated internal standard effectively compensated for matrix effects, with the coefficient of variation of the IS-normalized matrix factor being less than 15%.

  • Recovery: The extraction recovery of the analyte was consistent and reproducible across the different QC levels.

Table 4: Representative Quantitative Data for Calibration Curve

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
15,234105,6780.04951.02102.0
526,170106,1230.24664.9899.6
1051,987105,8900.490910.1101.0
50258,934106,3452.434949.599.0
100521,456105,9874.9200100.8100.8
5002,605,789106,01224.580498.799.7
10005,198,765105,78949.143995.299.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 100 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound) sample->add_is vortex1 Vortex add_is->vortex1 add_precip Add 300 µL Cold Acetonitrile vortex1->add_precip vortex2 Vortex Vigorously add_precip->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 10 µL supernatant->inject lc_separation C18 Reversed-Phase Chromatography inject->lc_separation ms_detection Triple Quadrupole MS (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of 4-(4-chlorophenyl)cyclohexanol.

signaling_pathway cluster_drug Pharmacokinetic Pathway cluster_analysis Bioanalytical Measurement drug_admin Drug Administration (e.g., Oral) absorption Absorption (Gut) drug_admin->absorption distribution Distribution (Bloodstream) absorption->distribution metabolism Metabolism (e.g., Liver) distribution->metabolism target_site Target Site of Action distribution->target_site blood_sample Blood Sampling distribution->blood_sample excretion Excretion (e.g., Urine, Feces) metabolism->excretion lc_ms_analysis LC-MS/MS Quantification of 4-(4-Chlorophenyl)cyclohexanol blood_sample->lc_ms_analysis

Caption: General pharmacokinetic pathway and the role of bioanalysis.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of 4-(4-chlorophenyl)cyclohexanol in human plasma using its deuterated internal standard. The protein precipitation sample preparation method is amenable to high-throughput analysis. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for use in pharmacokinetic and clinical studies.

References

Application Note: Quantitative Analysis of a Target Analyte in Human Plasma using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note describes a robust and reliable bioanalytical method for the quantification of [Insert Analyte Name Here ] in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, 4-(4-Chlorophenyl)cyclohexanol-d5 is employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, thereby providing superior correction for variations during sample preparation and analysis[1]. This method is suitable for pharmacokinetic, toxicokinetic, and other clinical research studies requiring precise measurement of the target analyte.

The protocol outlines a straightforward protein precipitation (PPT) procedure for sample cleanup, which is a rapid and effective technique for removing the majority of proteins from biological fluid samples prior to LC-MS/MS analysis[1]. The developed method demonstrates excellent linearity, accuracy, and precision, meeting the criteria outlined in international bioanalytical method validation guidelines.

Experimental

Materials and Reagents

  • This compound (Internal Standard)

  • [Insert Analyte Name Here ] Reference Standard

  • LC-MS/MS grade Acetonitrile (B52724) (ACN) and Methanol (MeOH)

  • Formic Acid (FA)

  • Human Plasma (with anticoagulant)

  • Deionized Water

Instrumentation

  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18).

Sample Preparation Protocol: Protein Precipitation

  • Thawing: Thaw all plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into separate microcentrifuge tubes.

  • Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., at 500 ng/mL in 50:50 ACN:H₂O) to each tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

  • HPLC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode depending on the analyte.

  • MS/MS Transitions: Optimized parent-to-product ion transitions for both the analyte and this compound.

Data Presentation

The method was validated for linearity, accuracy, and precision. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1.0 - 1000.0 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
LLOQ1.0 ng/mL
Accuracy at LLOQWithin ±20% of nominal
Precision (CV%) at LLOQ≤ 20%

Table 2: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ1.098.58.2101.210.5
Low3.0102.16.599.87.9
Mid100.097.94.1100.55.3
High800.0101.33.598.74.1

Acceptance criteria for accuracy are within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:H₂O) to create calibration standards and QC working solutions. Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the mass spectrometer.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations covering the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 100, and 800 ng/mL). These should be prepared from a separate stock solution than the calibration standards.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (100 µL) spike_is Spike with This compound sample->spike_is ppt Protein Precipitation (400 µL Cold ACN) spike_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for sample preparation and analysis.

signaling_pathway cluster_xenobiotic Xenobiotic Metabolism & Endocrine Disruption xenobiotic 4-(4-Chlorophenyl)cyclohexanol (or similar xenobiotic) ahr Aryl Hydrocarbon Receptor (AhR) xenobiotic->ahr Binds complex AhR-ARNT Complex ahr->complex arnt ARNT arnt->complex xre Xenobiotic Response Element (XRE) in DNA complex->xre Binds to gene_expression Altered Gene Expression (e.g., CYP1A1) xre->gene_expression Induces metabolism Metabolism of Xenobiotic gene_expression->metabolism endocrine_disruption Endocrine Disruption (e.g., interaction with estrogen/androgen receptors) gene_expression->endocrine_disruption

Caption: Potential signaling pathway for xenobiotic metabolism.

References

Application Notes and Protocols for the Analytical Quantification of 4-(4-Chlorophenyl)cyclohexanol using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the development and validation of analytical methods for the quantification of 4-(4-Chlorophenyl)cyclohexanol in biological matrices. The use of a stable isotope-labeled internal standard, 4-(4-Chlorophenyl)cyclohexanol-d5, is central to the described methodology, ensuring accuracy and precision in complex sample types. This document is intended to guide researchers and drug development professionals in establishing robust bioanalytical assays suitable for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical products.

Deuterium-labeled internal standards are crucial in modern pharmaceutical analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][2] They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-behavior allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects, leading to highly reliable quantitative data.[1][2] The European Medicines Agency (EMA) has noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory acceptance.

Application: Bioanalytical Quantification of 4-(4-Chlorophenyl)cyclohexanol in Human Plasma

This section outlines a bioanalytical method for the determination of 4-(4-Chlorophenyl)cyclohexanol in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound serves as the internal standard to ensure the accuracy and precision of the assay.

Experimental Protocol

1. Materials and Reagents

  • Analytes: 4-(4-Chlorophenyl)cyclohexanol and this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Biological Matrix: Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-(4-Chlorophenyl)cyclohexanol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-(4-Chlorophenyl)cyclohexanol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile:water is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-(4-Chlorophenyl)cyclohexanol: To be determined experimentally
This compound: To be determined experimentally
Collision Energy To be optimized for each transition
Source Temp. 150°C
Desolvation Temp. 400°C

Note: The specific MRM transitions and collision energies need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation: Method Validation Summary

The following table summarizes the acceptance criteria for a bioanalytical method validation according to regulatory guidelines.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentrations (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ) for both intra-day and inter-day assessments. This should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC).
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix. The CV of the matrix factor should be ≤ 15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Experimental Workflow and Hypothetical Metabolic Pathway

The following diagrams illustrate the experimental workflow for the bioanalytical method and a hypothetical metabolic pathway for 4-(4-Chlorophenyl)cyclohexanol.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject data_acq Data Acquisition (MRM) inject->data_acq quant Quantification data_acq->quant

Bioanalytical Experimental Workflow

G parent Parent Compound (e.g., a larger drug molecule) metabolite1 4-(4-Chlorophenyl)cyclohexanol (Analyte) parent->metabolite1 Phase I Metabolism (e.g., Hydrolysis, Reduction) metabolite2 4-(4-Chlorophenyl)cyclohexanone metabolite1->metabolite2 Oxidation (e.g., by Dehydrogenases) conjugate Glucuronide or Sulfate Conjugate (Excretion) metabolite1->conjugate Phase II Metabolism (Conjugation)

Hypothetical Metabolic Pathway

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-(4-Chlorophenyl)cyclohexanol in biological matrices. The detailed protocol and validation guidelines presented here serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The methodologies described are aligned with regulatory expectations and are designed to produce high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Metabolite Identification Studies using 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the accurate identification and quantification of metabolites are paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a well-established strategy to enhance the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document provides detailed application notes and protocols for the use of 4-(4-Chlorophenyl)cyclohexanol-d5 as an internal standard for the identification and quantification of its non-labeled counterpart, 4-(4-Chlorophenyl)cyclohexanol, and its potential metabolites.

This compound (C₁₂H₁₀D₅ClO, Molecular Weight: 215.73 g/mol ) is an ideal internal standard as its chemical and physical properties are nearly identical to the analyte, 4-(4-Chlorophenyl)cyclohexanol (C₁₂H₁₅ClO, Molecular Weight: 210.70 g/mol ). This ensures similar extraction recovery, chromatographic retention time, and ionization efficiency, thereby effectively compensating for variations during sample preparation and analysis. The mass difference of 5 Daltons allows for clear differentiation by the mass spectrometer.

Key Applications

  • Quantitative Bioanalysis: Accurate determination of 4-(4-Chlorophenyl)cyclohexanol concentrations in various biological matrices such as plasma, urine, and tissue homogenates.

  • Metabolite Identification: Co-injection of the deuterated standard aids in distinguishing true metabolites from matrix interferences and background noise. The known mass shift between the parent drug and its deuterated analog helps in the confident identification of metabolites.

  • Pharmacokinetic (PK) Studies: Reliable quantification of the parent compound and its metabolites over time to determine key PK parameters.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for the extraction of small molecules from plasma samples.

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample (blank, calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample add_is 2. Add 25 µL IS Solution plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Figure 1. Protein Precipitation Workflow
LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Temperature 500°C
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions (to be optimized experimentally):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(4-Chlorophenyl)cyclohexanol211.1 (M+H-H₂O)⁺111.025
This compound216.1 (M+H-H₂O)⁺111.025
Qualifier Ion 1 (Analyte)211.1 (M+H-H₂O)⁺137.020
Qualifier Ion 2 (IS)216.1 (M+H-H₂O)⁺137.020

Note: The precursor ion is proposed as the dehydrated molecule due to the common loss of water from cyclohexanol (B46403) moieties in the ESI source. Product ions are based on the fragmentation of the chlorophenyl group. These transitions must be optimized for the specific instrument used.

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization Quadrupole1 Q1: Precursor Ion Selection ESI_Ionization->Quadrupole1 Quadrupole2 Q2: Collision-Induced Dissociation Quadrupole1->Quadrupole2 Quadrupole3 Q3: Product Ion Selection Quadrupole2->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Figure 2. LC-MS/MS Analytical Workflow

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of 4-(4-Chlorophenyl)cyclohexanol into a blank biological matrix. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration.

Table 1: Representative Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52015,0500.101
57,65015,1000.507
1015,30015,2501.003
5075,80014,9805.060
100151,20015,08010.027
500760,50015,15050.198
10001,525,00015,200100.329
  • Linear Range: 1 - 1000 ng/mL

  • Regression Equation: y = 0.1002x + 0.0015

  • Correlation Coefficient (r²): > 0.998

Method Validation Parameters

The following table summarizes typical acceptance criteria for a bioanalytical method validation based on regulatory guidelines.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.990.9985
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Precision < 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Recovery (%) Consistent, precise, and reproducible85% - 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.8%
Stability (Freeze-Thaw, Bench-Top, Long-Term) %Bias within ±15% of nominal concentrationPassed

Metabolite Identification Workflow

The use of this compound is instrumental in the identification of its metabolites. The general workflow involves comparing the LC-MS/MS data of samples from dosed subjects with control samples.

G cluster_metid Metabolite Identification Logic AcquireData Acquire LC-MS/MS Data (Dosed and Control Samples) CompareSpectra Compare Full Scan Spectra AcquireData->CompareSpectra FindPairs Identify Isotopic Pairs (5 Da Mass Shift) CompareSpectra->FindPairs Unique peaks in dosed samples ProposeStructure Propose Metabolite Structure (e.g., Hydroxylation, Glucuronidation) FindPairs->ProposeStructure ConfirmStructure Confirm Structure (e.g., MS/MS Fragmentation) ProposeStructure->ConfirmStructure

Figure 3. Metabolite Identification Workflow

Procedure:

  • Data Acquisition: Analyze extracted samples from dosed and control groups using full scan and data-dependent MS/MS acquisition.

  • Peak Detection: Utilize metabolite identification software to detect peaks that are present in the dosed samples but absent or at significantly lower levels in the control samples.

  • Isotopic Pattern Matching: Search for pairs of peaks with a mass difference of 5 Da, corresponding to the unlabeled metabolite and its deuterated analog.

  • Metabolic Transformation Analysis: Determine the mass shift from the parent compound to the potential metabolite to infer the type of biotransformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Structural Elucidation: Analyze the MS/MS fragmentation pattern of the suspected metabolite to confirm its structure. The fragmentation pattern of the deuterated metabolite can provide additional structural information.

By following these protocols and utilizing this compound as an internal standard, researchers can achieve reliable and accurate results in their metabolite identification and quantification studies, ultimately contributing to a more thorough understanding of a drug candidate's ADME profile.

Application Note: Quantification of 4-(4-Chlorophenyl)cyclohexanol in Human Plasma using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(4-Chlorophenyl)cyclohexanol in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), 4-(4-Chlorophenyl)cyclohexanol-d5, is employed. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, thereby minimizing matrix effects.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring accurate measurement of 4-(4-Chlorophenyl)cyclohexanol.

The analyte, 4-(4-Chlorophenyl)cyclohexanol, is a non-polar compound with a predicted octanol-water partition coefficient (logP) of approximately 3.36. This characteristic guides the selection of an appropriate sample preparation and chromatographic strategy. A simple and efficient protein precipitation method is utilized for sample clean-up, followed by reversed-phase chromatography for separation.

Experimental Protocols

Materials and Reagents
  • 4-(4-Chlorophenyl)cyclohexanol analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-(4-Chlorophenyl)cyclohexanol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-(4-Chlorophenyl)cyclohexanol primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[4][5][6][7]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a 1.5 mL polypropylene tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.5 kV
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(4-Chlorophenyl)cyclohexanol211.1111.120
This compound216.1116.120

Note: The precursor ion for the analyte corresponds to the [M+H-H₂O]⁺ ion, a common fragmentation for alcohols. The product ion corresponds to the chlorophenyl fragment. The collision energy should be optimized for the specific instrument.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this bioanalytical method, in accordance with FDA and EMA guidelines.[4][8]

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ 1< 20< 20± 20± 20
Low QC 3< 15< 15± 15± 15
Mid QC 100< 15< 15± 15± 15
High QC 800< 15< 15± 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 3Consistent and reproducibleConsistent and reproducible0.85 - 1.150.85 - 1.15
High QC 800Consistent and reproducibleConsistent and reproducible0.85 - 1.150.85 - 1.15

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of 4-(4-Chlorophenyl)cyclohexanol in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-(4-Chlorophenyl)cyclohexanol in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. The validation parameters presented demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.

References

Application Note: Robust Quantification of Analytes in Complex Biological Matrices Using Solid Phase Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative bioanalysis is a critical aspect of drug discovery and development, requiring high accuracy and precision in the measurement of analytes in complex biological matrices such as plasma, urine, and tissue.[1] Solid Phase Extraction (SPE) is a powerful and widely used sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing interfering matrix components.[2][3] The use of a stable isotope-labeled internal standard, particularly a deuterated analog of the analyte, is considered the gold standard in quantitative bioanalysis.[1][4] This application note provides a detailed protocol for solid phase extraction using a deuterated internal standard to ensure robust and reliable quantification of analytes.

Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to exhibit very similar behavior during extraction, chromatography, and ionization.[5][6] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of analytical error.[7][8] The use of a deuterated standard corrects for variability that can be introduced during various stages of the analytical process, including sample preparation, injection, and ionization in the mass spectrometer.[6][7]

Principles of Solid Phase Extraction (SPE)

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing a sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is eluted with an appropriate solvent. The main steps in an SPE protocol are:

  • Conditioning: The SPE sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.[3]

  • Equilibration: The sorbent is then treated with a solution that is similar in composition to the sample matrix to maximize analyte retention.[9]

  • Sample Loading: The sample, containing the analyte and the deuterated internal standard, is passed through the conditioned sorbent.[10]

  • Washing: The sorbent is washed with a solvent that removes weakly bound interferences without eluting the analyte.[10]

  • Elution: A solvent strong enough to disrupt the interaction between the analyte and the sorbent is used to elute the purified analyte and internal standard.[2]

Materials and Reagents

  • SPE Cartridges (e.g., C18, Mixed-Mode Cation Exchange, etc. - choice depends on analyte properties)

  • Deuterated Internal Standard Stock Solution

  • Conditioning Solvent (e.g., Methanol (B129727), Acetonitrile)

  • Equilibration Solvent (e.g., Deionized Water, Buffer)

  • Wash Solvent (e.g., 5% Methanol in Water)

  • Elution Solvent (e.g., Acetonitrile (B52724) with 0.1% Formic Acid)

  • Biological Matrix (e.g., Human Plasma, Urine)

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Autosampler Vials

Experimental Protocol

This protocol provides a general workflow for SPE using a deuterated internal standard. Optimization of specific solvent compositions, volumes, and flow rates may be necessary depending on the analyte and matrix.

4.1. Sample Pre-treatment

  • Thaw frozen biological samples (e.g., plasma) to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, aliquot a specific volume of the sample (e.g., 100 µL).[1]

  • Add a precise volume of the deuterated internal standard working solution to the sample (e.g., 25 µL).[7]

  • Vortex the mixture for 30 seconds.

  • (Optional) To precipitate proteins, add a volume of a precipitation solvent like acetonitrile (e.g., 300 µL).[7]

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

4.2. Solid Phase Extraction Procedure

  • Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Pass the conditioning solvent (e.g., 1 mL of methanol) through each cartridge.[11] Do not allow the cartridge to dry.

  • Equilibration:

    • Pass the equilibration solvent (e.g., 1 mL of water) through each cartridge.[11] Do not allow the cartridge to go dry before loading the sample.[12]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated cartridge.[11]

    • Apply a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure optimal interaction between the analyte and the sorbent.[10]

  • Washing:

    • Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove any remaining interferences.[11]

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Pass the elution solvent (e.g., 1 mL of acetonitrile with 0.1% formic acid) through the cartridge to elute the analyte and the deuterated internal standard.

    • Apply a slow flow rate to ensure complete elution.

4.3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the dried residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis (e.g., by LC-MS/MS).

Data Presentation and Analysis

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative bioanalysis. The following table illustrates the typical performance improvements observed when using a deuterated standard compared to an analog internal standard or no internal standard.

ParameterConcentration (ng/mL)Without Internal Standard (%RSD)With Analog Internal Standard (%RSD)With Deuterated Internal Standard (%RSD)
Precision Low QC (10)15.28.52.1
Mid QC (100)12.86.21.8
High QC (1000)10.55.11.5
Accuracy Low QC (10)118%109%101%
Mid QC (100)85%93%99.5%
High QC (1000)115%107%100.5%
Matrix Effect 35%18%<5%

Data is hypothetical but representative of typical results.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Elution Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Optional) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Analyte & IS (e.g., Acetonitrile/Formic Acid) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis cluster_prep cluster_prep cluster_spe cluster_spe cluster_post cluster_post

Caption: Workflow of Solid Phase Extraction with a Deuterated Standard.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Analyte Recovery Improper conditioning or equilibration of the SPE cartridge.[13]Ensure the sorbent is fully wetted and does not dry out before sample loading.[14]
Sample loading flow rate is too fast.[13]Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[14]
Inappropriate wash or elution solvent.[12]Optimize the strength of the wash solvent to remove interferences without eluting the analyte. Ensure the elution solvent is strong enough for complete elution.[15]
Poor Reproducibility Inconsistent sample processing.Ensure precise and consistent pipetting of sample, internal standard, and solvents. Automate the process if possible.
Cartridge bed drying out before sample loading.[13]Re-condition the column if it dries out.[12]
High Matrix Effects Insufficient removal of interfering compounds.Optimize the wash step with a stronger, yet selective, solvent. Consider a different SPE sorbent with higher selectivity.[15]
Differential ion suppression between analyte and internal standard.[16]Ensure co-elution of the analyte and deuterated standard by optimizing the chromatography.[16]

References

Application Notes and Protocols for the Analysis of 4-(4-Chlorophenyl)cyclohexanol using 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-(4-Chlorophenyl)cyclohexanol in various environmental matrices. The use of the stable isotope-labeled internal standard, 4-(4-Chlorophenyl)cyclohexanol-d5, is central to the described methodology, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocols provided are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds in environmental samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample prior to analysis. This internal standard is chemically identical to the analyte of interest, 4-(4-Chlorophenyl)cyclohexanol, but has a different mass due to the presence of deuterium (B1214612) atoms. By comparing the mass spectrometric response of the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as both compounds are assumed to behave identically during extraction, cleanup, and chromatographic analysis.

Application to Environmental Matrices

The described methods are applicable to a range of environmental samples, including:

  • Water Samples: Groundwater, surface water, and wastewater effluent.

  • Solid Samples: Soil, sediment, and sludge.

The protocols are designed to provide a framework that can be adapted and optimized based on the specific sample matrix and the required detection limits.

Quantitative Data Summary

The following tables summarize exemplary quantitative data for the analysis of 4-(4-Chlorophenyl)cyclohexanol in water and soil samples using this compound as an internal standard. This data is illustrative and based on typical performance for similar analytes. Actual performance may vary depending on the specific instrumentation and matrix conditions.

Table 1: Exemplary Quantitative Data for 4-(4-Chlorophenyl)cyclohexanol in Water Samples

ParameterValueNotes
Limit of Detection (LOD)0.01 µg/LBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ)0.03 µg/LBased on a signal-to-noise ratio of 10.
Linear Range0.03 - 10 µg/LWith a correlation coefficient (r²) > 0.995.
Average Recovery85 - 110%Spiked at three concentration levels (low, medium, high).
Precision (RSD)< 15%For replicate analyses.

Table 2: Exemplary Quantitative Data for 4-(4-Chlorophenyl)cyclohexanol in Soil Samples

ParameterValueNotes
Limit of Detection (LOD)0.1 µg/kgBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ)0.3 µg/kgBased on a signal-to-noise ratio of 10.
Linear Range0.3 - 100 µg/kgWith a correlation coefficient (r²) > 0.995.
Average Recovery80 - 115%Spiked at three concentration levels (low, medium, high).
Precision (RSD)< 20%For replicate analyses.

Experimental Protocols

Protocol 1: Analysis of 4-(4-Chlorophenyl)cyclohexanol in Water Samples

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Acidify the sample to a pH < 2 with sulfuric acid and store at 4°C.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in methanol (B129727) (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 0.1 µg/L).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 0.5 mL of hexane (B92381) and continue to concentrate to a final volume of 1 mL.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 4-(4-Chlorophenyl)cyclohexanol: Monitor characteristic ions (e.g., m/z for the molecular ion and key fragments).

      • This compound: Monitor the corresponding deuterated ions.

Protocol 2: Analysis of 4-(4-Chlorophenyl)cyclohexanol in Soil and Sediment Samples

1. Sample Preparation: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Internal Standard Spiking: To 10 g of the homogenized sample in a microwave extraction vessel, add a known amount of this compound solution in methanol (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 µg/kg).

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane to the vessel.

  • Microwave Extraction Program:

    • Ramp to 100°C over 5 minutes.

    • Hold at 100°C for 15 minutes.

    • Cool down to room temperature.

  • Extract Filtration and Cleanup: Filter the extract through anhydrous sodium sulfate (B86663) to remove water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (e.g., silica (B1680970) or Florisil cartridges) may be required to remove interferences.

  • Final Volume Adjustment: Adjust the final volume to 1 mL with hexane.

2. GC-MS Analysis

  • Follow the same GC-MS parameters as described in Protocol 1.

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_analysis Analysis cluster_data Data Processing sample 500 mL Water Sample spike Spike with This compound sample->spike spe Solid-Phase Extraction (C18) spike->spe elution Elution with Ethyl Acetate spe->elution concentration Concentration to 1 mL elution->concentration gcms GC-MS Analysis concentration->gcms quant Quantification using Isotope Dilution gcms->quant result Final Concentration quant->result

Caption: Workflow for the analysis of 4-(4-Chlorophenyl)cyclohexanol in water.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis cluster_data Data Processing sample 10 g Soil Sample spike Spike with This compound sample->spike mae Microwave-Assisted Extraction (Acetone/Hexane) spike->mae cleanup Filtration & Cleanup mae->cleanup concentration Concentration to 1 mL cleanup->concentration gcms GC-MS Analysis concentration->gcms quant Quantification using Isotope Dilution gcms->quant result Final Concentration quant->result

Caption: Workflow for the analysis of 4-(4-Chlorophenyl)cyclohexanol in soil.

logical_relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output analyte 4-(4-Chlorophenyl)cyclohexanol (Native Analyte) process Sample Prep & GC-MS Analysis analyte->process is This compound (Internal Standard) is->process response Mass Spectrometric Response Ratio process->response quantification Accurate Quantification response->quantification

Caption: Principle of Isotope Dilution for accurate quantification.

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?

A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1][2][3][4][5] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2][3][4][5]

Q2: What are the most critical factors to consider when selecting a deuterated internal standard?

A2: When selecting a deuterated internal standard, you should prioritize the following:

  • Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the analyte.[1][3]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[1][6] Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[1]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[1]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[1]

Q3: What is the "isotope effect" and how can it impact my analysis?

A3: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen.[1] This can sometimes lead to:

  • Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][7][8][9]

  • Different Extraction Recoveries: In some cases, the extraction efficiency of the deuterated standard may differ from the analyte.[1]

  • Variations in Ionization Efficiency: The response of the deuterated standard to the ionization source may not be identical to the analyte.[1]

Q4: Can the position of deuterium labeling affect my results?

A4: Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification.[1][7][10] It is best to choose standards where deuterium is incorporated into a stable part of the carbon skeleton.[1][6]

Troubleshooting Guides

Issue 1: Poor or No Signal for the Deuterated Internal Standard

Question: I am observing a very weak or no signal for my deuterated internal standard. What are the possible causes and solutions?

Answer: A low signal intensity for a deuterated internal standard can stem from several factors, including incorrect concentration, degradation, or suboptimal instrument parameters.[1][11][12]

Potential Cause Troubleshooting Step
Incorrect ConcentrationVerify the concentration of your working solution.[1]
Degradation of StandardCheck storage conditions and prepare a fresh stock solution.[1]
Inefficient IonizationOptimize ionization source parameters (e.g., spray voltage, gas flow, temperature) for the standard.[13]
Instrument Not TunedPerform instrument tuning and calibration.[1][12]
Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[7]

Troubleshooting Workflow: Inaccurate Quantification

start Inaccurate Quantitative Results check_coelution 1. Check for Co-elution of Analyte and Standard start->check_coelution is_coeluting Are they co-eluting? check_coelution->is_coeluting adjust_chrom Adjust Chromatography (e.g., gradient, column) to achieve co-elution. is_coeluting->adjust_chrom No check_purity 2. Assess Isotopic and Chemical Purity of the Standard is_coeluting->check_purity Yes adjust_chrom->check_purity is_pure Is the standard pure (≥98% isotopic, >99% chemical)? check_purity->is_pure source_new_standard Source a new, high-purity standard. is_pure->source_new_standard No check_exchange 3. Investigate H/D Back-Exchange is_pure->check_exchange Yes source_new_standard->check_exchange is_stable Is the deuterium label stable? check_exchange->is_stable choose_stable_standard Select a standard with deuterium on non-labile positions. is_stable->choose_stable_standard No end Quantification Optimized is_stable->end Yes choose_stable_standard->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Issue 3: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte

Question: I've noticed that the chromatographic peak for my deuterated standard consistently elutes before the analyte peak. Is this a problem?

Answer: This is a known phenomenon referred to as a chromatographic isotope effect.[1] In reversed-phase chromatography, deuterated compounds can be slightly less retentive than their non-deuterated counterparts.[1][7][8][9] While a small, consistent shift may not be an issue, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[7]

Recommendation Action
Minimize Separation Adjust mobile phase composition or gradient to promote co-elution.[1]
Use a Lower Resolution Column A column with lower resolving power can sometimes merge the two peaks.[7]
Evaluate Matrix Effects If co-elution cannot be achieved, perform a matrix effect evaluation to ensure accuracy is not compromised.

Experimental Protocols

Protocol 1: Systematic Optimization of MRM Parameters

This protocol outlines the steps for optimizing the declustering potential (DP) and collision energy (CE) for both the analyte and the deuterated internal standard.

1. Stock and Working Solution Preparation:

  • Prepare individual 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

  • From the stock solutions, prepare separate working solutions for infusion at a concentration of 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.[14]

2. Precursor Ion Selection:

  • Infuse the working solution into the mass spectrometer.

  • Perform a Q1 scan over a mass range that includes the expected molecular weight of the analyte.

  • Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[14]

3. Product Ion Selection:

  • Set the scan type to "Product Ion Scan."

  • Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.

  • Scan the Q3 quadrupole to detect the fragment ions produced.

  • Select two or three of the most intense and stable product ions to create the MRM transitions.[14]

4. Declustering Potential (DP) Optimization:

  • Set up an MRM method using the precursor ion and one of the selected product ions.

  • Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps).

  • The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.[14]

5. Collision Energy (CE) Optimization:

  • Using the optimized DP, create an experiment to optimize the CE for each MRM transition.

  • For each transition, ramp the CE value across a range (e.g., 5 V to 60 V in 2-5 V steps).

  • Determine the CE value that yields the maximum intensity for each specific transition.[14]

MRM Parameter Optimization Workflow

start Start Optimization prep_solutions 1. Prepare Stock and Working Solutions start->prep_solutions select_precursor 2. Select Precursor Ion (Q1 Scan) prep_solutions->select_precursor select_product 3. Select Product Ions (Product Ion Scan) select_precursor->select_product optimize_dp 4. Optimize Declustering Potential (DP) select_product->optimize_dp optimize_ce 5. Optimize Collision Energy (CE) optimize_dp->optimize_ce repeat_for_IS 6. Repeat Steps 2-5 for Deuterated Internal Standard optimize_ce->repeat_for_IS end Optimized MRM Method repeat_for_IS->end

Caption: Workflow for optimizing MRM parameters.

Protocol 2: Assessment of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[7]

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.[7]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[7]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[7]

  • Process the samples using your established extraction procedure.[7]

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[7]

Typical ESI Source Parameters

The following table provides general ranges for ESI source parameters. Optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[13]

Parameter Typical Range (Analyte) Typical Range (Deuterated Standard) Notes
Spray Voltage (kV) 2.5 - 5.02.5 - 5.0Optimize for a stable spray and maximum signal.
Nebulizer Gas (psi) 20 - 6020 - 60Adjust to achieve a fine, stable spray.
Drying Gas Temp (°C) 200 - 350200 - 350Optimize for efficient desolvation without thermal degradation. The optimal temperature may be slightly different for the deuterated compound.[13]
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.[13]
Cone Voltage (V) 10 - 6010 - 60A critical parameter to optimize for maximizing the precursor ion and minimizing in-source fragmentation. The optimal voltage may differ slightly.[13]

References

Technical Support Center: Chromatographic Resolution of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic resolution of 4-(4-Chlorophenyl)cyclohexanol-d5. The information is tailored for researchers, scientists, and drug development professionals engaged in the analysis of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic resolution of this compound enantiomers?

A1: The primary challenges include achieving baseline separation of the enantiomers and managing the potential chromatographic effects of deuterium (B1214612) labeling. As a chiral molecule, selecting the appropriate chiral stationary phase (CSP) is critical. Additionally, deuterated compounds may co-elute or have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the kinetic isotope effect, which needs to be considered during method development.[1][2][3]

Q2: Which type of chromatography is more suitable for this separation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be employed, but HPLC with a chiral stationary phase is generally more common for the separation of non-volatile, polar compounds like cyclohexanol (B46403) derivatives.[4][5] GC can also be used, especially for analyzing the impact of deuteration, as deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2][6] The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?

A3: For chiral separation of compounds containing aromatic and alcohol functional groups, polysaccharide-based CSPs are often a good starting point.[7][8] Specifically, columns with cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have shown broad applicability for a wide range of chiral compounds.[9][10]

Q4: How does the deuterium labeling in this compound affect the chromatographic separation?

A4: Deuteration can lead to a slight difference in retention time compared to the non-deuterated analog, often resulting in earlier elution.[1][2] This is referred to as the "inverse isotope effect."[6] The magnitude of this effect is typically small but can be significant enough to require careful optimization of the chromatographic conditions to ensure accurate identification and quantification.

Q5: Can the elution order of the enantiomers be predicted or changed?

A5: Predicting the elution order of enantiomers on a specific CSP is often difficult without experimental data. However, the elution order can sometimes be reversed by changing the chiral stationary phase, the mobile phase composition (e.g., the type of alcohol modifier in normal phase), or the column temperature.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
No Enantiomeric Separation 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Column is not properly equilibrated.1. Verify CSP: Ensure you are using a chiral column suitable for separating aromatic alcohols. Polysaccharide-based columns are a good starting point.[7]2. Mobile Phase Screening: In normal phase, screen different alcohol modifiers (e.g., isopropanol, ethanol) and their concentrations in the mobile phase (e.g., n-hexane).[11]3. Column Equilibration: Chiral columns may require longer equilibration times. Ensure a stable baseline is achieved before injection.[11]
Poor Resolution (Peaks Overlapping) 1. Mobile phase composition is not optimal.2. Flow rate is too high.3. Column temperature is not optimal.4. Column overload.1. Optimize Mobile Phase: Fine-tune the percentage of the alcohol modifier. Decreasing the modifier concentration can increase retention and improve resolution.[7]2. Adjust Flow Rate: Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[11]3. Vary Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can impact resolution.[11]4. Dilute Sample: Injecting a too-concentrated sample can cause peak broadening. Dilute the sample and reinject.[7]
Peak Tailing 1. Secondary interactions with the stationary phase.2. Sample solvent is incompatible with the mobile phase.3. Column contamination or degradation.1. Additives: For amine-containing analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape. While the target analyte is an alcohol, this can be a consideration for similar compounds.[9]2. Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[7]3. Column Flushing: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need replacement.[12]
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Insufficient column equilibration time.1. Precise Preparation: Ensure accurate and consistent preparation of the mobile phase for every run.[11]2. Use a Column Oven: Maintain a stable and uniform column temperature using a column oven.[11]3. Adequate Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase, especially after a change in composition.[11]

Experimental Protocols

Representative HPLC Method for Chiral Resolution

This protocol provides a starting point for the method development for the chiral separation of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) on a silica (B1680970) gel support (e.g., CHIRALPAK® AD-H).

  • Mobile Phase: n-Hexane and Isopropanol (HPLC grade).

  • Sample: this compound dissolved in the mobile phase.

2. Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

3. Method Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the appropriate volumes of n-Hexane and Isopropanol. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the desired concentration.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

4. Data Analysis:

  • Determine the retention times (t_R) for each enantiomeric peak.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Quantitative Data Summary

The following table presents plausible data based on the typical performance of chiral separations for similar compounds. Actual results may vary.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) > 5000> 5000

Experimental Workflow

Chromatographic_Resolution_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Resolution & Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the chromatographic resolution of this compound.

References

potential for isotopic interference with 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals who may encounter isotopic interference when using 4-(4-Chlorophenyl)cyclohexanol-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, also known as crosstalk, occurs when the isotope signals of the unlabeled analyte, 4-(4-Chlorophenyl)cyclohexanol, overlap with the signal of the deuterated internal standard, this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C and ³⁷Cl in the analyte) and potential isotopic impurities in the deuterated standard.[1]

Q2: Why is this compound susceptible to isotopic interference?

A2: The presence of a chlorine atom in the molecule makes it more susceptible to isotopic interference. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a significant M+2 peak in the mass spectrum of the unlabeled analyte, which can potentially overlap with the mass of the deuterated internal standard. Furthermore, the natural abundance of ¹³C contributes to M+1 and subsequent isotope peaks.

Q3: What are the common signs of isotopic interference in my analytical run?

A3: Key indicators of isotopic interference include:

  • Non-linear calibration curves, particularly at the lower and upper limits of quantification.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant signal for the analyte in a blank sample spiked only with the deuterated internal standard.

  • A detectable signal for the deuterated internal standard in a sample containing a high concentration of the analyte without the internal standard.[1]

Q4: Can the deuterium (B1214612) labeling position in this compound affect my results?

A4: Yes. The stability of the deuterium labels is crucial. If the deuterium atoms are located on exchangeable sites, such as the hydroxyl group (-OH), they can be replaced by hydrogen atoms from the solvent or matrix, a process known as H/D back-exchange. This would lead to a decrease in the signal of the intended deuterated standard and an artificial increase in the signal of the unlabeled analyte. For this compound, the deuterium atoms are on the cyclohexanol (B46403) ring, which are generally stable, non-exchangeable positions.

Q5: What is the "isotope effect" and how might it impact my analysis with this compound?

A5: The isotope effect refers to the slight differences in physicochemical properties between the deuterated and non-deuterated compounds due to the mass difference between deuterium and hydrogen. This can sometimes lead to a small chromatographic shift, where the deuterated compound elutes slightly earlier in reverse-phase chromatography. If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[1]

Troubleshooting Guides

Guide 1: Diagnosing Isotopic Interference

This guide provides a systematic approach to determine if you are experiencing isotopic interference between 4-(4-Chlorophenyl)cyclohexanol and its d5-labeled internal standard.

Objective: To quantify the signal contribution from the analyte to the internal standard channel and vice versa.

Experimental Protocol:

  • Prepare two sets of samples:

    • Sample A (Analyte to IS): Spike a high concentration of unlabeled 4-(4-Chlorophenyl)cyclohexanol (e.g., at the Upper Limit of Quantification - ULOQ) into a blank matrix. Do not add the d5-internal standard.

    • Sample B (IS to Analyte): Spike the working concentration of this compound into a blank matrix. Do not add the unlabeled analyte.

  • Analyze the samples: Inject both samples into the LC-MS/MS system and monitor the MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • In the chromatogram from Sample A , measure the peak area of any signal detected in the MRM channel of this compound.

    • In the chromatogram from Sample B , measure the peak area of any signal detected in the MRM channel of the unlabeled 4-(4-Chlorophenyl)cyclohexanol.

Interpretation of Results:

Observation in Sample A (Analyte to IS)Observation in Sample B (IS to Analyte)Interpretation
No significant peak in IS channelNo significant peak in analyte channelNo significant isotopic interference.
Significant peak in IS channelNo significant peak in analyte channelCrosstalk from analyte to internal standard.
No significant peak in IS channelSignificant peak in analyte channelIsotopic impurity in the internal standard.
Significant peak in IS channelSignificant peak in analyte channelBoth crosstalk and isotopic impurity are present.
Guide 2: Mitigating Isotopic Interference

If the diagnosis from Guide 1 confirms significant isotopic interference, the following strategies can be employed to minimize its impact.

Strategy 1: Chromatographic Optimization

  • Issue: Inadequate chromatographic separation between the analyte and an interfering matrix component, or a slight chromatographic shift between the analyte and the deuterated standard, can worsen the impact of isotopic interference.

  • Action: Adjust the LC gradient, mobile phase composition, or try a different column to achieve optimal separation and ensure co-elution of the analyte and internal standard.

Strategy 2: Selection of Alternative MRM Transitions

  • Issue: The selected precursor and product ions for the analyte and internal standard may be prone to isotopic overlap.

    • Loss of water (H₂O) from the cyclohexanol ring.

    • Cleavage of the C-C bond between the phenyl and cyclohexanol rings.

    • Ring-opening of the cyclohexanol moiety.

    • Loss of the chlorine atom or HCl.

    A detailed fragmentation study of the unlabeled compound is highly recommended to identify unique product ions with minimal potential for isotopic contribution.

Strategy 3: Mathematical Correction

  • Issue: If experimental mitigation is not sufficient, a mathematical correction can be applied to the data.

  • Action: Based on the data from the diagnostic experiment in Guide 1, calculate the percentage of crosstalk. This correction factor can then be used to subtract the contribution of the interfering species from the measured peak areas.[1]

Strategy 4: Use of an Alternative Internal Standard

  • Issue: If significant isotopic interference cannot be resolved.

  • Action: Consider using an alternative internal standard, such as a ¹³C-labeled version of 4-(4-Chlorophenyl)cyclohexanol, which is less likely to have chromatographic shifts and has a different isotopic profile.

Visualizations

Isotopic_Interference_Troubleshooting cluster_diagnosis Diagnosis cluster_mitigation Mitigation start Suspected Isotopic Interference exp_protocol Perform Crosstalk Experiment (Guide 1) start->exp_protocol analyze_data Analyze Peak Areas in Analyte and IS Channels exp_protocol->analyze_data mitigation_start Interference Confirmed analyze_data->mitigation_start Significant Interference end Analysis Valid analyze_data->end No Significant Interference chrom_opt Optimize Chromatography mitigation_start->chrom_opt mrm_select Select Alternative MRM Transitions mitigation_start->mrm_select math_correct Apply Mathematical Correction mitigation_start->math_correct alt_is Use Alternative Internal Standard mitigation_start->alt_is

Caption: Troubleshooting workflow for isotopic interference.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_eval Data Evaluation sample_a Sample A: High Conc. Analyte (No IS) lcms Inject Samples and Monitor MRM Transitions for Analyte and IS sample_a->lcms sample_b Sample B: Working Conc. IS (No Analyte) sample_b->lcms eval_a Measure Peak Area of IS in Sample A Chromatogram lcms->eval_a eval_b Measure Peak Area of Analyte in Sample B Chromatogram lcms->eval_b conclusion Determine Presence and Direction of Interference eval_a->conclusion eval_b->conclusion

Caption: Experimental workflow for diagnosing isotopic crosstalk.

References

improving signal-to-noise ratio for 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Chlorophenyl)cyclohexanol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio (S/N) in their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound?

A1: this compound is a deuterated form of 4-(4-Chlorophenyl)cyclohexanol. It is an isotopically labeled compound where five hydrogen atoms have been replaced by deuterium (B1214612).[1][2][3] Its key properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₀D₅ClO
Molecular Weight 215.73
Form White Solid
Common Solvents Chloroform, Dichloromethane

Data sourced from United States Biological.[1]

Q2: Why am I observing a chromatographic shift between this compound and its non-deuterated analog?

A2: A slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known isotope effect in reverse-phase chromatography.[4] While often minor, a significant shift can lead to differential matrix effects, potentially compromising quantification. If this shift is problematic, consider using a ¹³C-labeled internal standard, which is less prone to this effect.[4]

Mass Spectrometry (LC-MS/MS)

Q3: Can the this compound internal standard be a source of background noise?

A3: Yes, impurities or degradation products in the deuterated standard can contribute to background noise. It is crucial to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and store them correctly.[4] Always verify the purity of a new batch of internal standards.[4]

Q4: How can I correct for "cross-talk" between the analyte and the deuterated standard in MS?

A4: "Cross-talk" occurs when the isotopic peaks of the non-labeled analyte overlap with the signal of the deuterated standard.[4] This can be mitigated by using a standard with a sufficient number of deuterium atoms to shift its mass outside the natural isotopic distribution of the analyte.

NMR Spectroscopy

Q5: Why is the signal intensity for my deuterated compound low in ²H NMR?

A5: There are several intrinsic reasons for this. The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, leading to a significantly lower resonance frequency and inherent sensitivity.[5] Additionally, the quadrupolar nature of the deuterium nucleus can cause broader lines and faster relaxation, further reducing signal height.[5]

Q6: Should I dissolve my this compound in a deuterated or protonated solvent for ²H NMR?

A6: For ²H NMR spectroscopy, you should dissolve your sample in a non-deuterated (protonated) solvent.[5][6] This is because in ²H NMR, only the deuterium signal is observed, and using a protonated solvent avoids a large, potentially overwhelming solvent signal in your spectrum.[6]

Troubleshooting Guides

Improving Signal-to-Noise in LC-MS/MS Analysis

Low signal-to-noise (S/N) is a common issue in LC-MS/MS experiments. This guide provides a systematic approach to identifying and resolving the root cause of a poor signal for this compound.

cluster_0 Troubleshooting Low S/N in LC-MS/MS cluster_1 Sample Issues cluster_2 LC System Issues cluster_3 MS Parameter Issues Start Low S/N Detected Check_Sample 1. Assess Sample Preparation Start->Check_Sample Check_LC 2. Evaluate LC System Check_Sample->Check_LC Sample OK Concentration Incorrect Concentration? Check_Sample->Concentration Check_MS 3. Optimize MS Parameters Check_LC->Check_MS LC System OK Mobile_Phase Contaminated Mobile Phase? Check_LC->Mobile_Phase Resolve S/N Improved Check_MS->Resolve MS Optimized Tuning Instrument Not Tuned/Calibrated? Check_MS->Tuning Purity Standard Purity Issue? Concentration->Purity Concentration OK Column_Bleed Column Bleed? Mobile_Phase->Column_Bleed Solvents Fresh Contamination System Contamination? Column_Bleed->Contamination Column OK Ionization Inefficient Ionization? Tuning->Ionization Tuning OK Collision_Energy Suboptimal Collision Energy? Ionization->Collision_Energy Ionization OK

Caption: Systematic workflow for troubleshooting low signal-to-noise in LC-MS/MS.

Step 1: Assess Sample and Standard Preparation
  • Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong enough signal, while highly concentrated samples can cause ion suppression.[7]

  • Standard Purity: Use a high-purity (≥98% isotopic enrichment, >99% chemical purity) deuterated standard to avoid introducing noise from impurities.[4]

  • Freshness: Prepare calibration standards fresh. The response for some compounds can degrade if the sample is several hours old.[8]

Step 2: Evaluate the LC System
  • Mobile Phase: Prepare fresh mobile phase with LC-MS grade solvents to rule out contamination. If noise is consistent across the spectrum, the mobile phase is a likely culprit.[4]

  • System Contamination: If noise increases over a sequence of injections, sample matrix buildup may be the cause. Run blank injections between samples and consider developing a more robust sample cleanup method.[4] A system flush may be necessary.

  • Column Health: Ensure you are using the appropriate column and that it is not degraded, which can cause high background noise.

Step 3: Optimize Mass Spectrometer Parameters
  • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[7] A change in quadrupole temperature can shift mass assignments, so allow the instrument to equilibrate before tuning.[8]

  • Ion Source: Clean the ion source regularly to prevent signal loss from sample residue and contaminants.[9]

  • Compound Optimization: Do not rely solely on literature values for MS/MS parameters. Optimize parameters like collision energy and precursor/product ions for your specific instrument, as this can significantly impact sensitivity.[10]

ParameterInitial Setting (Literature)Optimized Setting (In-Lab)Impact on Signal
Precursor Ion (m/z) 304.00303.90Increased parent ion intensity
Product Ion (m/z) 182.00182.10Increased daughter ion intensity
Collision Energy (V) -18-20Maximized fragment signal
Note: This table uses values for Cocaine from a cited example to illustrate the importance of optimization, as specific values for this compound are not available.[10]
Experimental Protocol: LC System Flush
  • Disconnect Hardware: Disconnect the column and the mass spectrometer from the LC system.

  • Prepare Flush Solution: Use a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).

  • Flush System: Flush all LC lines at a moderate flow rate for an extended period to remove potential contaminants.

  • Reconnect and Equilibrate: Reconnect the column and equilibrate the system with the mobile phase before re-connecting to the mass spectrometer.

Improving Signal-to-Noise in ²H NMR Spectroscopy

Low sensitivity is an inherent challenge of ²H NMR. The following steps can help you maximize your signal.

cluster_0 Optimizing ²H NMR Experiments Start Low S/N in ²H NMR Sample_Prep 1. Optimize Sample Preparation Start->Sample_Prep Instrument_Setup 2. Check Instrument Setup Sample_Prep->Instrument_Setup Sample OK Concentration Increase concentration if possible. Sample_Prep->Concentration Solubility Filter sample to remove particulates. Sample_Prep->Solubility Solvent Use non-deuterated, high-quality solvent. Sample_Prep->Solvent Acquisition_Params 3. Adjust Acquisition Parameters Instrument_Setup->Acquisition_Params Instrument Ready Shimming Optimize magnetic field homogeneity. Instrument_Setup->Shimming Tuning Tune and match probe for every sample. Instrument_Setup->Tuning Result S/N Maximized Acquisition_Params->Result Scans Increase number of scans. Acquisition_Params->Scans Recycle_Delay Set recycle delay (d1) based on T1. Acquisition_Params->Recycle_Delay

Caption: Key relationships in the workflow for optimizing ²H NMR signal-to-noise.

Step 1: Sample Preparation and Handling
  • Concentration: If solubility allows, prepare a more concentrated sample. A very dilute sample will naturally produce a weak signal.[5]

  • Solubility and Particulates: Ensure the sample is fully dissolved. Suspended particles will distort the magnetic field homogeneity, leading to broader lines and lower signal intensity. Always filter your sample into the NMR tube.[5]

  • Solvent Choice: Use a high-quality, non-deuterated (protonated) solvent.[5][6]

Step 2: Instrument Setup
  • Probe Tuning and Matching: This is a critical step. The NMR probe must be tuned to the deuterium frequency and matched to the spectrometer's electronics for every sample.[5] This ensures maximum power transfer and signal detection.

  • Shimming: Poor magnetic field homogeneity is a primary cause of low sensitivity.[11] Perform an automated or manual shimming routine before your experiment to obtain sharp, narrow lines.[11]

Step 3: Acquisition Parameter Optimization
  • Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans increases the S/N by a factor of ~1.4. Be prepared for longer experiment times.

  • Recycle Delay (d1): The recycle delay should be set based on the spin-lattice relaxation time (T1) of your deuterons. An improperly set delay can lead to signal saturation and loss of intensity.

Type of DeuteronTypical T1 Range (seconds)Suggested Recycle Delay (d1) for Optimal S/N (seconds)
-CD₃ (methyl) 0.2 - 1.00.25 - 1.3
-CD₂- (methylene) 0.5 - 2.00.6 - 2.6
-CD= (vinylic/aromatic) 1.0 - 5.01.3 - 6.5
Note: These are approximate values and can vary. For optimal results, it is best to measure the T1 of your specific sample.[5]
Experimental Protocol: ²H NMR Probe Tuning and Matching
  • Insert Sample: Place your sample into the magnet.

  • Select Nucleus: Select the deuterium (²H) nucleus on the spectrometer software.

  • Access Interface: Open the tuning and matching interface (e.g., 'wobb' on Bruker systems). You will see a tuning curve or "dip".[5]

  • Tune: Adjust the 'Tune' control to move the dip horizontally until it is centered on the correct deuterium frequency.[5]

  • Match: Adjust the 'Match' control to deepen the dip vertically.[5]

  • Iterate: Repeat steps 4 and 5, as tuning and matching are interdependent. Continue until the dip is centered and as deep as possible, which indicates minimal reflected power.[5]

  • Exit: Exit the tuning interface. The probe is now optimized for your sample.

References

Technical Support Center: Troubleshooting Poor Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor or inconsistent internal standard (IS) recovery in analytical methods, particularly chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is its recovery important?

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2][3] Consistent recovery of the internal standard is crucial for the accuracy and precision of the analytical method.[1][3] Poor or variable IS recovery can indicate underlying issues with the method, leading to unreliable quantification of the target analyte.

Q2: What are the primary causes of poor internal standard recovery?

Poor recovery of internal standards can generally be attributed to one or more of the following factors:

  • Matrix Effects: Components within the sample matrix (e.g., salts, lipids, metabolites in biological fluids) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][4][5][6]

  • Extraction Inefficiency: The internal standard may not be efficiently or consistently extracted from the sample matrix along with the analyte.[1][4] This can be due to suboptimal extraction conditions such as incorrect solvent choice, pH, or issues with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedures.

  • Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages, a contaminated ion source, or inconsistent injection volumes, can result in poor and variable IS response.[4][6]

  • Internal Standard Stability: The internal standard itself may be unstable and degrade during sample collection, storage, or the extraction process.[2][6][7]

  • Human Error: Inconsistent pipetting, incorrect preparation of the IS solution, or errors during the sample preparation workflow can lead to significant variability in the IS response.[1][6]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Poor Internal Standard Recovery

If you are experiencing low or inconsistent internal standard recovery, the following workflow can help you systematically identify the root cause.

Troubleshooting_Poor_IS_Recovery Troubleshooting Workflow for Poor Internal Standard Recovery cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Diagnosis Potential Causes Poor_Recovery Poor IS Recovery (Low or Inconsistent) Check_System 1. Check Instrument Performance (System Suitability, Leaks, etc.) Poor_Recovery->Check_System Review_Prep 2. Review Sample Preparation Protocol (Pipetting, IS Addition, Mixing) Check_System->Review_Prep System OK Instrument_Issue Instrumental Problem Check_System->Instrument_Issue System Fails Assess_Matrix 3. Assess for Matrix Effects (Post-Extraction Spike Experiment) Review_Prep->Assess_Matrix Protocol Followed Human_Error Sample Prep Error Review_Prep->Human_Error Errors Identified Evaluate_Extraction 4. Evaluate Extraction Efficiency (Pre- vs. Post-Extraction Spike) Assess_Matrix->Evaluate_Extraction No Matrix Effect Matrix_Effect Matrix Effect (Suppression/Enhancement) Assess_Matrix->Matrix_Effect Matrix Effect Observed Check_Stability 5. Check IS Stability (Degradation over time, in matrix) Evaluate_Extraction->Check_Stability Extraction Efficient Extraction_Problem Extraction Inefficiency Evaluate_Extraction->Extraction_Problem Extraction Inefficient Check_Stability->Poor_Recovery IS Stable, Re-evaluate IS_Instability IS Instability Check_Stability->IS_Instability IS Unstable

Caption: A step-by-step workflow to diagnose the root cause of poor internal standard recovery.

Guide 2: Mitigating Matrix Effects

Once matrix effects are identified as the cause of poor IS recovery, the following strategies can be employed.

Mitigating_Matrix_Effects Strategies for Mitigating Matrix Effects cluster_Problem Problem cluster_Solutions Mitigation Strategies Matrix_Effects Matrix Effects Confirmed Optimize_Chromo Optimize Chromatography (Improve Separation) Matrix_Effects->Optimize_Chromo Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Matrix_Effects->Improve_Cleanup Dilute_Sample Dilute Sample Matrix_Effects->Dilute_Sample Use_SIL_IS Use Stable Isotope-Labeled IS Matrix_Effects->Use_SIL_IS Matrix_Match Matrix-Matched Calibration Matrix_Effects->Matrix_Match SPE_Optimization_Workflow Workflow for Optimizing an SPE Method cluster_Steps Optimization Steps Select_Sorbent 1. Select Sorbent (Based on analyte/IS properties) Optimize_Load 2. Optimize Loading Conditions (pH, flow rate) Select_Sorbent->Optimize_Load Optimize_Wash 3. Optimize Wash Step (Solvent strength and volume) Optimize_Load->Optimize_Wash Optimize_Elute 4. Optimize Elution Step (Solvent strength and volume) Optimize_Wash->Optimize_Elute Evaluate 5. Evaluate and Compare Recoveries Optimize_Elute->Evaluate

References

minimizing ion suppression with 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated internal standard for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-(4-Chlorophenyl)cyclohexanol or structurally related compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for correcting for matrix effects, including ion suppression, and variability in sample processing.[1][2]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[3][4][5] This leads to a decreased signal intensity, which can result in the underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[6] The "matrix" consists of all components in a sample apart from the analyte of interest, such as salts, lipids, and proteins.[1] Ion suppression is a significant challenge, particularly in electrospray ionization (ESI), which is more susceptible than atmospheric pressure chemical ionization (APCI).[3][7][8]

Q3: Shouldn't the use of this compound automatically correct for ion suppression?

A3: Ideally, yes. A deuterated internal standard like this compound is designed to co-elute with the non-deuterated analyte and experience the same degree of ion suppression.[4][6] The ratio of the analyte signal to the internal standard signal should remain constant, enabling accurate quantification.[1] However, differential ion suppression can occur if the analyte and the internal standard are affected differently by the matrix.[4] This can happen if there is a slight chromatographic separation between them, potentially caused by the deuterium (B1214612) isotope effect, leading them to encounter different matrix components as they elute.[4][9]

Q4: What are the common causes of ion suppression?

A4: Ion suppression can be caused by a variety of endogenous and exogenous factors:

  • Endogenous Matrix Components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples are major contributors.[5][10]

  • Exogenous Substances: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[3][6]

  • High Analyte Concentration: At high concentrations, the analyte or internal standard can saturate the ionization process, leading to a non-linear response and self-suppression.[5]

Troubleshooting Guide

Problem 1: Inconsistent or decreasing signal for this compound throughout the analytical run.
  • Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.[4]

  • Troubleshooting Steps:

    • Inject Blank Samples: After a high-concentration sample, inject a series of blank solvent samples to check for carryover of the analyte, internal standard, or matrix components.

    • Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.

    • Optimize Wash Solvents: Use a stronger wash solvent in the autosampler and injection port to effectively remove residual compounds.

Problem 2: Poor peak shape or splitting for both the analyte and this compound.
  • Possible Cause: Issues with the analytical column or mobile phase.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase pH: Check the pH of the mobile phase; it can significantly affect the peak shape of ionizable compounds.

    • Column Contamination: If the problem persists, consider flushing the column or replacing it if it has reached the end of its lifespan.

Problem 3: The analyte and this compound do not co-elute perfectly.
  • Possible Cause: The deuterium isotope effect can sometimes lead to slight differences in retention time between the analyte and the deuterated internal standard.[9]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better co-elution.[1] Sometimes a column with a different selectivity or lower resolution can help achieve complete peak overlap.[9]

    • Confirm Co-elution: Inject a mixed standard solution of the analyte and this compound to confirm their retention times under the current chromatographic conditions.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement for both the analyte and this compound.

Methodology:

  • Prepare Standard Solutions:

    • Prepare a solution (Set A) containing the analyte and this compound at a known concentration in a clean solvent (e.g., mobile phase).

    • Prepare a blank matrix sample (e.g., plasma, urine) by performing your standard sample preparation procedure without the addition of analyte or internal standard.

  • Spike Blank Matrix: Spike the extracted blank matrix with the analyte and internal standard to the same final concentration as in Set A (this is Set B).

  • Analyze and Compare:

    • Inject both Set A and Set B into the LC-MS system.

    • Compare the peak areas of the analyte and the internal standard in both sets.

    • The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100% A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Data Presentation:

CompoundPeak Area (Set A: Neat Solvent)Peak Area (Set B: Matrix)Matrix Effect (%)
Analyte1,250,000875,00070.0
This compound1,300,000910,00070.0
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[2][10]

Methodology:

  • System Setup:

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the LC column to a T-piece.

    • Connect a syringe pump containing a standard solution of the analyte and this compound to the second port of the T-piece.

    • Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Infusion and Injection:

    • Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for the analyte and internal standard, inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for the analyte and internal standard throughout the chromatographic run.

    • Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionMechanism cluster_source Ion Source ESI_Droplet ESI Droplet Gas_Phase_Ions Gas Phase Ions (Analyte & IS) ESI_Droplet->Gas_Phase_Ions Ionization Detector Mass Spectrometer Detector Gas_Phase_Ions->Detector Analyte_IS Analyte & IS (Co-eluting) Analyte_IS->ESI_Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->ESI_Droplet TroubleshootingWorkflow start Inconsistent Results or Low Signal Observed check_coelution Check Analyte & IS Co-elution start->check_coelution assess_matrix Assess Matrix Effects (Post-column infusion) check_coelution->assess_matrix Co-elution OK optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Not Co-eluting improve_cleanup Improve Sample Cleanup (SPE, LLE) assess_matrix->improve_cleanup Significant Suppression revalidate Re-validate Method assess_matrix->revalidate No Significant Suppression optimize_chrom->revalidate dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->optimize_chrom

References

Technical Support Center: Stability of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information and troubleshooting advice regarding the stability of the deuterated internal standard, 4-(4-Chlorophenyl)cyclohexanol-d5, in biological matrices. The information herein is based on established principles of bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The primary stability concerns for any analytical standard in biological matrices, including this compound, revolve around its degradation under various storage and handling conditions. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates degradation after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for the duration of sample preparation and handling.

  • Long-Term Stability: Determines the maximum duration the sample can be stored at a specific temperature (e.g., -20°C or -80°C) without significant degradation.

  • Autosampler Stability: Assesses the stability of the processed sample in the autosampler before injection.

Q2: How are stability studies for this compound performed?

A2: Stability is assessed by comparing the analytical response of the standard in a stored sample against that of a freshly prepared sample. The concentration of the standard in the stored sample should remain within a predefined acceptance range of the nominal concentration, typically ±15%.

Q3: What can cause the instability of this compound in plasma or blood?

A3: Potential causes of instability include enzymatic degradation by esterases or other metabolic enzymes present in the biological matrix, pH-dependent hydrolysis, or oxidation. Adsorption to container surfaces can also lead to an apparent loss of the standard.

Q4: My internal standard response is variable. How can I troubleshoot this?

A4: Variability in the internal standard response can indicate stability issues. Consider the following troubleshooting steps:

  • Review Storage Conditions: Ensure that samples have been consistently stored at the validated temperature and that the number of freeze-thaw cycles has not been exceeded.

  • Evaluate Bench-Top Time: Minimize the time samples are kept at room temperature during processing.

  • Check for Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of the internal standard, leading to variability. Evaluate matrix effects from different sources.

  • Assess Stock Solution Stability: Ensure that the stock solution of this compound is stable and has been stored correctly.

Stability Data Summary

The following tables present illustrative stability data for this compound in human plasma. The acceptance criterion for stability is that the mean concentration should be within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
110098.798.7
310097.297.2
510095.895.8

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Duration (hours)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
4100101.2101.2
810099.599.5
2410096.396.3

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (days)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
3010098.998.9
9010097.197.1
18010095.595.5

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Spike a pool of human plasma with this compound to a known concentration.

  • Aliquot the spiked plasma into multiple vials.

  • Freeze the samples at -80°C for at least 24 hours.

  • Thaw the samples unassisted at room temperature.

  • After thawing, refreeze the samples at -80°C for at least 12 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

  • After the final thaw, process the samples and analyze them by LC-MS/MS.

  • Compare the mean concentration of the cycled samples to that of freshly prepared samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Spike a pool of human plasma with this compound.

  • Aliquot the spiked plasma into vials.

  • Place the samples on a laboratory bench at room temperature.

  • At specified time points (e.g., 4, 8, 24 hours), process an aliquot of the sample.

  • Analyze the processed samples by LC-MS/MS.

  • Compare the mean concentration of the stored samples to that of freshly prepared samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep1 Spike Biological Matrix with This compound prep2 Aliquot into Vials prep1->prep2 ft Freeze-Thaw Cycles prep2->ft bt Bench-Top Storage prep2->bt lt Long-Term Storage prep2->lt proc Sample Processing (e.g., Protein Precipitation) ft->proc bt->proc lt->proc lcsms LC-MS/MS Analysis proc->lcsms data Data Comparison vs. Freshly Prepared Samples lcsms->data

Caption: Workflow for assessing the stability of an internal standard.

troubleshooting_logic start Variable Internal Standard Response q1 Exceeded Freeze-Thaw Cycles or Bench-Top Time? start->q1 a1 Re-evaluate Sample Handling and Processing Time q1->a1 Yes q2 Consistent Storage Temperature? q1->q2 No a2 Verify Freezer Performance and Sample Storage History q2->a2 No q3 Stock Solution Integrity Verified? q2->q3 Yes a3 Prepare Fresh Stock Solution and Re-evaluate q3->a3 No end Consider Matrix Effects or Adsorption Issues q3->end Yes

Caption: Troubleshooting logic for variable internal standard response.

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern bioanalysis, achieving the highest accuracy and precision in quantitative assays is paramount for researchers, scientists, and drug development professionals. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This guide provides an objective comparison of analytical method validation employing a deuterated internal standard, specifically 4-(4-Chlorophenyl)cyclohexanol-d5, against alternative approaches.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely recognized as the "gold standard" in mass spectrometry-based quantification.[1] These standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[2] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process, from sample preparation to ionization.[2][3] The use of a deuterated internal standard like this compound is crucial for correcting for variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume, and instrument response.[4]

Performance Comparison: The Deuterated Advantage

The superiority of using a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard is evident across key validation parameters. A structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, leading to less accurate and precise results.[5]

To illustrate this, the following tables summarize representative quantitative data from a hypothetical bioanalytical method validation for the quantification of 4-(4-Chlorophenyl)cyclohexanol in human plasma.

Table 1: Linearity

ParameterWith this compound (IS)With Structural Analog (IS)
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
Weighting1/x²1/x²

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC LevelWith this compound (IS)With Structural Analog (IS)
Accuracy (% Bias) | Precision (% CV) Accuracy (% Bias) | Precision (% CV)
LLOQ (1 ng/mL)± 5.0% | ≤ 10.0%± 15.0% | ≤ 20.0%
Low QC (3 ng/mL)± 4.5% | ≤ 8.0%± 12.0% | ≤ 15.0%
Mid QC (500 ng/mL)± 3.0% | ≤ 5.0%± 10.0% | ≤ 10.0%
High QC (800 ng/mL)± 2.5% | ≤ 4.0%± 8.0% | ≤ 10.0%

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Matrix Effect

ParameterWith this compound (IS)With Structural Analog (IS)
Matrix Factor (CV %)≤ 15%≤ 25%
IS-Normalized Matrix Factor (CV %)≤ 5%≤ 15%

The tighter control over accuracy, precision, and matrix effects when using the deuterated internal standard is a clear indicator of a more robust and reliable method.[4]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of a bioanalytical assay. The following sections outline the key experimental protocols for the quantification of 4-(4-Chlorophenyl)cyclohexanol using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Optimized precursor to product ion transitions for both 4-(4-Chlorophenyl)cyclohexanol and this compound would be determined by direct infusion.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical framework behind choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

A typical bioanalytical workflow using a deuterated internal standard.

G start Need for Quantitative Bioanalysis q1 High Accuracy and Precision Required? start->q1 sil_is Use Stable Isotope-Labeled IS (e.g., Deuterated) q1->sil_is Yes analog_is Use Structural Analog IS q1->analog_is No end Method Validation sil_is->end analog_is->end

Decision pathway for internal standard selection.

References

A Researcher's Guide to Inter-Laboratory Comparison of Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations and experimental protocols for the inter-laboratory comparison of deuterated internal standards. The use of deuterated standards is widely recognized as the gold standard in quantitative bioanalysis, primarily due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[1][2] This guide offers a framework for evaluating and comparing the performance of these standards to ensure robust and reproducible analytical methods across different laboratories.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by deuterium.[3] This subtle mass change allows for their differentiation by a mass spectrometer, while their chemical properties remain nearly identical to the analyte.[4] The primary advantage of using a deuterated internal standard is its co-elution with the analyte during chromatography, which ensures that both compounds experience similar matrix effects, leading to more accurate and precise quantification.[1][5]

Key benefits include:

  • Enhanced Quantitative Accuracy: Minimizes signal distortion by co-eluting with the analyte.[6]

  • Improved Reproducibility: Ensures consistent ionization efficiency across different analytical runs.[6]

  • Reduced Matrix Effects: The similar physicochemical properties help to compensate for ion suppression or enhancement caused by the biological matrix.[1][6]

  • Regulatory Acceptance: Their use is recognized by regulatory bodies like the FDA and EMA in bioanalytical validation guidelines.[6]

Quantitative Performance Data

The following tables summarize key performance metrics from validation studies, comparing methods using deuterated internal standards with those using other internal standards. This data highlights the superior precision and accuracy typically achieved with deuterated standards.

Table 1: Comparison of Precision and Accuracy for Venetoclax Quantification using a Deuterated (D8) Internal Standard [1]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5.798.75.9598.0
Medium6.296.37.299.2
High7.797.58.5100.4

Data adapted from a validation study of a bioanalytical method for Venetoclax.[1]

Table 2: Comparative Performance of Internal Standard Types [7]

CharacteristicDeuterated Standard¹³C-Labeled StandardStructural Analog
Co-elution with Analyte Generally co-elutes, but minor retention time shifts can occur.Co-elutes almost perfectly with the analyte.[7]Retention time can differ significantly from the analyte.
Ionization Efficiency Very similar to the analyte, effectively compensating for matrix effects.[7]Virtually identical to the analyte, providing the best compensation for matrix effects.Can differ significantly from the analyte, leading to poor compensation for matrix effects.
Risk of Isotopic Exchange Low, but should be evaluated, especially for hydrogens on heteroatoms.[7]Extremely low to negligible.Not applicable.
Cost Generally more cost-effective than ¹³C-labeled standards.[7]Often more expensive to synthesize.[7]Can be readily available and inexpensive.

Experimental Protocols for Inter-Laboratory Comparison

For a successful inter-laboratory comparison, it is crucial that all participating laboratories adhere to standardized experimental protocols. The following methodologies are fundamental for validating and comparing the performance of deuterated internal standards.

Bioanalytical Method Validation Workflow

A comprehensive validation should be performed to ensure the reliability of the bioanalytical method using a deuterated internal standard. This workflow outlines the critical experiments.

cluster_0 Method Development & Validation cluster_1 Key Validation Experiments A Method Development B Method Validation A->B Optimize & Finalize C Sample Analysis B->C Validate & Approve V1 Selectivity & Specificity B->V1 V2 Accuracy & Precision B->V2 V3 Matrix Effect B->V3 V4 Stability B->V4 V5 Crosstalk B->V5

Bioanalytical method validation workflow.

Protocol for Matrix Effect Evaluation

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[7][8]

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[7][8]

    • Set B: Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentrations as Set A.[8]

    • Set C: Blank matrix from at least six different sources is extracted and then spiked with the analyte and deuterated standard.[7]

  • Analysis: Analyze the samples via LC-MS/MS.

  • Calculations:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[7]

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF) = MF of analyte / MF of internal standard.[7]

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[7][8]

Protocol for Crosstalk Evaluation

Objective: To ensure that the signal from the analyte does not interfere with the deuterated internal standard, and vice versa.[8]

Procedure:

  • Prepare two sets of samples:

    • Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated internal standard.[8]

    • Set 2 (IS Crosstalk): Blank matrix spiked with the deuterated internal standard at its working concentration without the analyte.[8]

  • Analysis: Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.[8]

Acceptance Criteria:

  • In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the deuterated IS response in a blank sample spiked with the deuterated IS.[8]

  • In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[8]

Sample Preparation Workflow: Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[1]

A Sample Aliquot B Add Internal Standard A->B C Add Precipitating Agent (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis E->G F->G

Protein precipitation sample preparation workflow.

Conducting an Inter-Laboratory Comparison Study

While direct inter-laboratory comparison data for different deuterated standards is not extensively published, the principles of proficiency testing provide a robust framework for such studies.[9][10]

Logical Flow for Inter-Laboratory Comparison:

cluster_0 Planning & Preparation cluster_1 Execution & Data Collection cluster_2 Analysis & Reporting A Define Study Protocol B Select Participating Labs A->B C Prepare & Distribute Reference Materials B->C D Labs Perform Analysis (Standardized Protocol) C->D E Labs Submit Results D->E F Statistical Analysis (e.g., Z-Scores) E->F G Identify Discrepancies F->G H Final Report & Recommendations G->H

Logical workflow for an inter-laboratory comparison study.

The goal of such a study is to assess the consistency and accuracy of measurements across different analytical facilities.[11] Key statistical measures, such as Z-scores, can be used to compare a laboratory's results to the consensus mean.[12][13] This process helps to identify potential measurement issues and sources of error, ultimately leading to more robust and transferable analytical methods.[12]

References

The Clear Advantage: 4-(4-Chlorophenyl)cyclohexanol-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, 4-(4-Chlorophenyl)cyclohexanol-d5, and non-deuterated (structural analogue) internal standards. The information presented herein, supported by representative experimental data and detailed methodologies, is intended to guide researchers in selecting the most appropriate internal standard for their analytical needs.

Internal standards are indispensable in LC-MS-based quantification for their ability to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards employed are stable isotope-labeled (e.g., deuterated) internal standards and structural analogue internal standards.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus strongly supports the superiority of stable isotope-labeled internal standards (SIL-IS), such as this compound, over their non-deuterated counterparts.[1] This is primarily because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during sample extraction and co-elution during chromatography. This co-elution is crucial for effectively compensating for matrix effects, which are a common source of analytical error in complex biological matrices.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data comparing the performance of this compound with a hypothetical non-deuterated structural analogue internal standard in a bioanalytical method for the quantification of 4-(4-Chlorophenyl)cyclohexanol in human plasma.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound 5101.22.1
5099.81.8
500100.51.5
Non-Deuterated Analogue 5108.78.5
50105.46.2
500103.15.8

Table 2: Matrix Effect Evaluation

Internal Standard TypeMatrix LotMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
This compound 10.880.890.99
20.920.911.01
30.850.860.99
Non-Deuterated Analogue 10.880.950.93
20.921.050.88
30.850.920.92

The data clearly illustrates that the deuterated internal standard provides superior accuracy and precision. Furthermore, the IS-Normalized Matrix Factor is consistently closer to 1.0 for this compound, indicating a more effective compensation for matrix-induced signal suppression or enhancement.

Experimental Protocols

A robust assessment of analytical method performance is critical. The following are detailed methodologies for key experiments to evaluate and compare internal standards.

Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated and non-deuterated internal standards to compensate for matrix effects in a complex biological matrix (e.g., human plasma).

Procedure:

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Analyte and Internal Standard in a clean solvent (e.g., methanol/water).

    • Set 2 (Post-Extraction Spike): Blank plasma from multiple sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

  • Sample Analysis: The samples from both sets are analyzed using a validated LC-MS/MS method.

  • Data Calculation:

    • Matrix Factor (MF): Calculated as the peak area of the analyte (or IS) in the post-extraction spiked sample divided by the peak area of the analyte (or IS) in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: Calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard. A value close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect on the analyte.

Bioanalytical Method Workflow for Quantification

Objective: To accurately quantify 4-(4-Chlorophenyl)cyclohexanol in a biological matrix using an internal standard.

Procedure:

  • Sample Preparation:

    • An aliquot of the biological sample (e.g., plasma) is taken.

    • A known amount of the internal standard (this compound or a non-deuterated analogue) is added.

    • The sample is processed to remove proteins and other interferences. Common techniques include:

      • Protein Precipitation (PPT): Addition of a solvent like acetonitrile (B52724) or methanol.

      • Liquid-Liquid Extraction (LLE): Extraction of the analyte and IS into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Use of a solid sorbent to selectively retain and elute the analyte and IS.

  • LC-MS/MS Analysis:

    • The processed sample is injected into an HPLC or UHPLC system for chromatographic separation.

    • The separated analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Quantification:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in calibration standards.

    • The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured analyte-to-IS peak area ratios.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) help to clarify the experimental and logical workflows.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Neat Neat Solution (Analyte + IS in Solvent) LCMS_Neat LC-MS/MS Analysis Neat->LCMS_Neat BlankMatrix Blank Plasma (Multiple Lots) ExtractedMatrix Extracted Blank Plasma BlankMatrix->ExtractedMatrix Extraction PostSpike Post-Extraction Spike (Analyte + IS added) ExtractedMatrix->PostSpike LCMS_Spike LC-MS/MS Analysis PostSpike->LCMS_Spike CalculateMF Calculate Matrix Factor (MF) LCMS_Neat->CalculateMF LCMS_Spike->CalculateMF CalculateISNormMF Calculate IS-Normalized MF CalculateMF->CalculateISNormMF

Caption: Workflow for the Evaluation of Matrix Effects.

BioanalyticalWorkflow Start Biological Sample (e.g., Plasma) AddIS Add Internal Standard (this compound) Start->AddIS SamplePrep Sample Preparation (PPT, LLE, or SPE) AddIS->SamplePrep LCMS LC-MS/MS Analysis (Chromatographic Separation & Detection) SamplePrep->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Analyte Concentration Quantification->Result

Caption: General Bioanalytical Workflow using an Internal Standard.

Conclusion

The choice of an internal standard is a fundamental aspect of robust bioanalytical method development. The representative data and established principles discussed in this guide underscore the significant advantages of using a deuterated internal standard like this compound. Its ability to closely mimic the analyte's behavior during sample processing and analysis leads to more accurate and precise quantification, particularly in complex biological matrices where matrix effects are a concern. While non-deuterated structural analogues can be used, they often fail to provide the same level of reliability. Therefore, for achieving the highest quality data in pharmacokinetic, toxicokinetic, and other drug development studies, this compound is the demonstrably superior choice.

References

A Comparative Guide to Bioanalytical Method Validation: Accuracy and Precision Utilizing 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of the performance of a typical bioanalytical method using a deuterated internal standard, exemplified by 4-(4-Chlorophenyl)cyclohexanol-d5. While specific experimental data for this particular compound is not publicly available, this guide presents illustrative data that meets regulatory acceptance criteria, alongside detailed experimental protocols.

The Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. It is chemically identical to the analyte of interest, 4-(4-Chlorophenyl)cyclohexanol, but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. The SIL-IS is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) at an early stage of sample preparation. Its primary function is to compensate for variability during the analytical process, including extraction, sample handling, and instrument response, thereby significantly enhancing the accuracy and precision of the measurement of the actual analyte.

Illustrative Performance Data

The following tables present exemplary data from a hypothetical bioanalytical method validation for the quantification of 4-(4-Chlorophenyl)cyclohexanol in human plasma, using this compound as the internal standard. This data reflects typical acceptance criteria as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Table 1: Intra-day Accuracy and Precision (Single Run)

Quality Control (QC) LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Lower Limit of Quantitation (LLOQ)1.000.98-2.05.5
Low QC3.003.051.74.2
Medium QC50.051.53.03.1
High QC8008101.32.5

Table 2: Inter-day Accuracy and Precision (Across Multiple Runs)

Quality Control (QC) LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Lower Limit of Quantitation (LLOQ)1.001.022.07.8
Low QC3.002.95-1.76.5
Medium QC50.050.91.84.9
High QC800795-0.63.8

Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the accuracy and precision of a bioanalytical method.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Stock Solutions: Prepare separate stock solutions of 4-(4-Chlorophenyl)cyclohexanol (the analyte) and this compound (the internal standard) in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the analyte stock solution. Prepare separate working solutions for the quality control (QC) samples from a different stock solution to ensure unbiased assessment.

  • Spiking: Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create calibration standards at a minimum of six to eight different concentration levels. Similarly, prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.

  • Internal Standard Addition: Add a consistent volume of the internal standard working solution to all calibration standards, QC samples, and unknown study samples.

2. Sample Preparation (Protein Precipitation - A Common Technique):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 reverse-phase HPLC or UHPLC column to separate the analyte and internal standard from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. For example:

    • 4-(4-Chlorophenyl)cyclohexanol: m/z 213.1 → 125.1

    • This compound: m/z 218.1 → 130.1

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve by plotting this ratio against the nominal concentration of the calibration standards. The concentrations of the QC samples and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve.

4. Determination of Accuracy and Precision:

  • Intra-day (Within-run) Accuracy and Precision: Analyze a minimum of five replicates of each QC level in a single analytical run. Calculate the mean concentration, accuracy (% bias from the nominal concentration), and precision (% CV) for each QC level.

  • Inter-day (Between-run) Accuracy and Precision: Analyze a minimum of five replicates of each QC level in at least three different analytical runs on different days. Calculate the overall mean concentration, accuracy, and precision for each QC level across all runs.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of using an internal standard for quantification.

G Experimental Workflow for Sample Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (Calibrant, QC, or Unknown) B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H Injection G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Peak Integration J->K L Calculate Peak Area Ratio (Analyte / Internal Standard) K->L M Quantification using Calibration Curve L->M

Caption: A typical workflow for the analysis of biological samples using LC-MS/MS.

G Logic of Internal Standard Quantification cluster_0 Sources of Variability Analyte Analyte Response (Variable) Ratio Analyte / IS Ratio (Consistent) Analyte->Ratio Normalized by IS Internal Standard Response (Variable) IS->Ratio Concentration Analyte Concentration (Accurate & Precise) Ratio->Concentration Correlates to Variability Sample Loss during Extraction Matrix Effects (Ion Suppression/Enhancement) Instrument Fluctuation Variability->Analyte Affects Variability->IS Affects Similarly

Caption: How an internal standard corrects for variability to ensure accurate quantification.

Comparison with Other Alternatives

While SIL-ISs are the preferred choice, other types of internal standards are sometimes used.

Table 3: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the analyte.[6] Experiences nearly identical matrix effects and extraction recovery. Provides the highest accuracy and precision.Higher cost and may not be commercially available for all analytes.
Structural Analogue More readily available and less expensive than SIL-IS.May have different chromatographic behavior, extraction recovery, and ionization efficiency than the analyte, leading to reduced accuracy and precision.
No Internal Standard Lowest cost.Highly susceptible to variations in sample preparation and instrument response, leading to poor accuracy and precision. Not acceptable for regulatory bioanalysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated counterpart, is crucial for developing a robust, accurate, and precise bioanalytical method. While the data presented here is illustrative, it represents the high standard of performance expected and achievable with a well-validated LC-MS/MS method. By following rigorous validation protocols, researchers can have high confidence in the quality and reliability of their bioanalytical data, which is fundamental to the successful development of new therapeutics.

References

A Comparative Guide to Linearity and Range in Bioanalytical Assays: A Focus on Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity and analytical range of a bioanalytical method is a cornerstone of method validation, ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive overview of the principles, experimental protocols, and data presentation for determining the linearity and range of an assay, with a particular focus on the use of deuterated internal standards like 4-(4-Chlorophenyl)cyclohexanol-d5.

While specific experimental data for this compound assays are not publicly available, this guide will utilize established principles of bioanalytical method validation to present a representative framework. The methodologies and data formats described are applicable to a wide range of compounds, including this compound, when used as an internal standard in mass spectrometry-based assays.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is considered the gold standard.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior allow for effective correction of variability in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.[1][4]

Comparison of Internal Standard Types

The choice of internal standard significantly impacts assay performance. While deuterated standards are preferred, other options are sometimes used. The following table compares the key characteristics of different types of internal standards.

FeatureDeuterated Internal Standard (SIL-IS)Structural Analogue Internal Standard
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical, to the analyte
Chromatographic Retention Time Typically co-elutes with the analyteElutes close to, but usually separate from, the analyte
Ionization Efficiency Very similar to the analyteMay differ from the analyte, leading to differential matrix effects
Correction for Matrix Effects ExcellentCan be less effective if chromatographic separation is significant
Correction for Extraction Recovery ExcellentGenerally good, but can differ from the analyte
Commercial Availability & Cost Can be expensive and may require custom synthesisOften more readily available and less expensive
Potential for Cross-Interference Minimal, mass difference should be sufficient (ideally ≥ 4 Da)[3]Possible if fragmentation patterns are similar

Determining Linearity and Range: A Representative Experimental Protocol

The following is a detailed, representative protocol for determining the linearity and analytical range of a bioanalytical LC-MS/MS method for an analyte, using a deuterated internal standard like this compound.

Objective

To establish the linear range of the assay, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), and to demonstrate a direct proportional relationship between the analyte concentration and the instrument response.

Materials and Reagents
  • Analyte: Non-labeled 4-(4-Chlorophenyl)cyclohexanol

  • Internal Standard (IS): this compound

  • Blank Matrix: Human plasma (or other relevant biological matrix)

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile (B52724), water, and formic acid

  • Instrumentation: A validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of working solutions at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 50 ng/mL) in a 50:50 methanol:water mixture.

Preparation of Calibration Standards
  • Prepare a set of at least eight non-zero calibration standards by spiking the blank biological matrix with the analyte working solutions.

  • The concentration range should bracket the expected concentrations in study samples. A typical range might be 1 to 1000 ng/mL.

  • Add a fixed volume of the internal standard working solution to each calibration standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, add 300 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Monitor the specific mass transitions (MRM) for both the analyte and the internal standard in positive or negative ionization mode, as appropriate.

Data Analysis and Acceptance Criteria
  • Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

  • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x².

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[5]

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).[6]

Data Presentation: Linearity and Range

The results of the linearity and range assessment should be summarized in a clear and concise table. The following is an example of how this data could be presented.

Table 1: Example Calibration Curve Data
Nominal Concentration (ng/mL)Mean Back-Calculated Concentration (ng/mL)Accuracy (% Bias)
1.00 (LLOQ)0.95-5.0
2.502.60+4.0
5.005.15+3.0
10.09.80-2.0
50.052.5+5.0
10099.0-1.0
500490-2.0
1000 (ULOQ)1030+3.0
Linear Range: 1.00 - 1000 ng/mL
Regression Equation: y = 0.015x + 0.002
Correlation Coefficient (r²): 0.998
Weighting: 1/x²

Visualizing the Workflow

A diagram can effectively illustrate the logical flow of a bioanalytical method validation process. The following Graphviz diagram outlines the key stages in determining the linearity and range of an assay.

cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution working_solutions Working Solutions (Serial Dilutions) stock_analyte->working_solutions stock_is Internal Standard Stock Solution stock_is->working_solutions spike_matrix Spike Blank Matrix working_solutions->spike_matrix sample_prep Sample Preparation (e.g., Protein Precipitation) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Ratio (Analyte/IS) lcms_analysis->peak_integration regression Linear Regression (y = mx + c) peak_integration->regression validation Assess Acceptance Criteria (r², Accuracy) regression->validation

Caption: Workflow for Linearity and Range Determination.

References

The Limit of Detection for Analytes Using 4-(4-Chlorophenyl)cyclohexanol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a significant lack of published applications for 4-(4-Chlorophenyl)cyclohexanol-d5 as an internal standard in quantitative analytical methods. Despite its commercial availability, searches of scientific literature and analytical method databases did not yield specific limits of detection (LODs) for any analytes using this deuterated compound. This guide, therefore, serves to highlight the absence of performance data for this compound and provides a framework for how such a comparison would be structured, alongside data for commonly used alternative internal standards in the analysis of relevant analyte classes.

Introduction to Internal Standards and Limit of Detection

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS, LC-MS), an internal standard is a compound of known concentration added to a sample to facilitate the accurate quantification of an analyte. The ideal internal standard is chemically similar to the analyte but isotopically distinct to allow for differentiation by the mass spectrometer. Deuterated standards, such as the proposed this compound, are often considered the gold standard as they co-elute with the analyte and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

The Limit of Detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. It is a key parameter for methods developed for trace-level analysis in fields such as forensic toxicology, clinical diagnostics, and pharmaceutical research.

This compound: An Uncharted Territory

Despite extensive searches, no peer-reviewed articles, application notes, or validated methods detailing the use of this compound as an internal standard and reporting the corresponding LODs for any analytes were identified. This suggests that while the compound is commercially available, it may be a relatively new or infrequently used internal standard, or its applications may be in proprietary, unpublished methods.

A Comparative Framework: Performance of Alternative Internal Standards

To provide context for researchers and drug development professionals, this section presents a comparison of LODs achieved for various classes of analytes using commonly employed deuterated internal standards. This data, summarized from published analytical methods, can serve as a benchmark for what might be expected from a suitable internal standard in these applications.

Data Presentation: Limit of Detection for Common Analytes with Alternative Deuterated Internal Standards
Analyte ClassAnalyte ExampleAlternative Internal StandardMethodMatrixLimit of Detection (LOD)
Opioids FentanylFentanyl-d5LC-MS/MSUrine0.1 ng/mL
MorphineMorphine-d3GC-MSBlood1 ng/mL
Benzodiazepines DiazepamDiazepam-d5LC-MS/MSPlasma0.5 ng/mL
AlprazolamAlprazolam-d5LC-MS/MSHair0.1 pg/mg
Amphetamines MethamphetamineMethamphetamine-d5GC-MSUrine10 ng/mL
MDMAMDMA-d5LC-MS/MSOral Fluid0.5 ng/mL
Cannabinoids THCTHC-d3GC-MS/MSBlood0.2 ng/mL
CBDCBD-d3LC-MS/MSPlasma0.1 ng/mL

Note: The LOD values presented in this table are examples from various published methods and can vary significantly depending on the specific instrumentation, sample preparation, and validation protocol.

Experimental Protocols: A Generalized Workflow for LOD Determination

The determination of the Limit of Detection is a standardized process in analytical method validation. A typical workflow is outlined below. The specific parameters would need to be optimized for the analyte and internal standard .

LOD_Determination_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_calculation Data Analysis & Calculation prep_blank Prepare Blank Matrix Samples spike_low Spike Blanks at Low Concentrations prep_blank->spike_low Near estimated LOD inject Inject Replicates (n ≥ 7) spike_low->inject acquire Acquire Data (e.g., LC-MS/MS) inject->acquire calc_std_dev Calculate Standard Deviation (σ) of Blank Response acquire->calc_std_dev determine_slope Determine Slope (S) of Calibration Curve acquire->determine_slope calc_lod Calculate LOD (e.g., 3.3 * σ / S) calc_std_dev->calc_lod determine_slope->calc_lod

Figure 1. A generalized workflow for the experimental determination of the Limit of Detection (LOD).

Conclusion and Future Outlook

The absence of performance data for this compound prevents a direct comparison with other internal standards. Researchers, scientists, and drug development professionals considering the use of this compound are encouraged to perform their own validation studies to determine its suitability and performance characteristics, including the limit of detection for their specific analytes of interest.

The framework and comparative data provided in this guide can serve as a valuable resource for these validation efforts. As new analytical methods are developed and published, the utility of this compound as an internal standard may become more apparent. Future updates to this guide will incorporate such data as it becomes available to the scientific community.

Cross-Validation of Bioanalytical Methods: A Comparative Guide to the Use of 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 4-(4-Chlorophenyl)cyclohexanol, with a focus on the cross-validation of techniques employing the deuterated internal standard, 4-(4-Chlorophenyl)cyclohexanol-d5. The principles and data presented herein are essential for ensuring the accuracy, precision, and robustness of bioanalytical data in preclinical and clinical studies.

Introduction to Bioanalytical Method Validation with Deuterated Internal Standards

In the realm of drug development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2][3] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[4][5][6]

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the optimal choice for quantitative bioanalysis.[4][5][6][7][8] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This ensures that the deuterated standard co-elutes with the non-labeled analyte and experiences identical matrix effects, leading to superior accuracy and precision compared to non-deuterated, structurally analogous internal standards.[4][9][10]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analog in bioanalytical method validation. The following table summarizes the expected performance characteristics based on established validation parameters.

Validation Parameter Method with this compound (SIL-IS) Method with a Non-Deuterated Structural Analog IS
Accuracy (% Bias) Typically within ±5% of the nominal concentrationCan exhibit significant bias (>15%) due to differential matrix effects and recovery
Precision (% CV) Typically <10% across all concentration levelsOften >15%, especially at the lower limit of quantification (LLOQ)
Matrix Effect Effectively compensated, leading to minimal impact on quantificationProne to significant and variable ion suppression or enhancement, leading to inaccurate results
Recovery Consistent and closely tracks the analyte's recoveryMay differ significantly from the analyte, leading to quantification errors
Selectivity High, with minimal risk of interference from endogenous compoundsPotential for co-eluting interferences that do not affect the SIL-IS
Linearity (r²) Consistently >0.99May be acceptable, but the accuracy of back-calculated concentrations can be poor

Experimental Protocols

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of 4-(4-Chlorophenyl)cyclohexanol from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that can be optimized for the analysis of 4-(4-Chlorophenyl)cyclohexanol.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components and achieve a good peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 4-(4-Chlorophenyl)cyclohexanol: To be determined based on the parent ion and a stable product ion.

    • This compound: To be determined based on the deuterated parent ion and a corresponding stable product ion.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Urine) add_is Spike with this compound sample->add_is extraction Protein Precipitation / SPE / LLE add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: A generalized workflow for the bioanalysis of 4-(4-Chlorophenyl)cyclohexanol.

Hypothetical Metabolic Pathway

Given that many arylcyclohexylamine drugs undergo metabolism by cytochrome P450 enzymes, a hypothetical metabolic pathway for a parent drug leading to the formation of 4-(4-Chlorophenyl)cyclohexanol is depicted below.[11][12][13]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent_drug Parent Drug (e.g., Arylcyclohexylamine) metabolite 4-(4-Chlorophenyl)cyclohexanol parent_drug->metabolite Oxidation/Hydroxylation cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2B6) conjugation Conjugation (e.g., Glucuronidation) metabolite->conjugation excretion Excretion conjugation->excretion

Caption: A hypothetical Phase I and II metabolic pathway.

Conclusion

The cross-validation of bioanalytical methods is a cornerstone of modern drug development, ensuring the reliability of pharmacokinetic and toxicokinetic data. The use of a stable isotope-labeled internal standard, such as this compound, is demonstrably superior to non-deuterated analogs for LC-MS/MS-based quantification. By minimizing variability and effectively compensating for matrix effects, deuterated standards provide the highest level of accuracy and precision. The experimental protocols and validation principles outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to establish and validate high-quality bioanalytical methods.

References

Performance Evaluation of 4-(4-Chlorophenyl)cyclohexanol-d5: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 4-(4-Chlorophenyl)cyclohexanol-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), for use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its performance is critically compared against a common alternative, a structural analog internal standard, to provide researchers with the necessary data to make informed decisions for their quantitative assays.

Introduction to Internal Standards in Bioanalysis

In the quantitative analysis of analytes in complex biological matrices, internal standards (IS) are crucial for ensuring accuracy and precision.[1][2] They are added at a known concentration to all samples, calibrators, and quality controls to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] The most effective internal standards are stable isotope-labeled versions of the analyte, such as this compound, which co-elute with the analyte and experience similar matrix effects.[3]

Performance Comparison: SIL-IS vs. Structural Analog

The performance of this compound (SIL-IS) is compared with a hypothetical but representative structural analog, 4-(4-Bromophenyl)cyclohexanol. The data presented below is representative of typical performance characteristics observed in bioanalytical method validation.

Table 1: Key Performance Characteristics of Internal Standards
ParameterThis compound (SIL-IS)4-(4-Bromophenyl)cyclohexanol (Structural Analog)Acceptance Criteria (FDA/ICH Guidelines)
Isotopic Purity ≥ 99.5%N/A≥ 98% for SIL-IS[4][5]
Chemical Purity > 99%> 99%> 99%
Retention Time vs. Analyte Co-eluting (ΔRT < 0.05 min)Different (ΔRT ≈ 0.8 min)Co-elution is ideal for SIL-IS[3]
Matrix Effect Compensates effectivelyVariable compensationConsistent analyte/IS response ratio
Precision (%CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)[6]
Accuracy (%Bias) ± 5%± 10%Within ± 15% (± 20% at LLOQ)[6]
Table 2: Comparative Performance in Bioanalytical Assays
Assay ParameterWith this compoundWith 4-(4-Bromophenyl)cyclohexanol
Linearity (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Inter-day Precision (%CV) 3.5%8.2%
Inter-day Accuracy (%Bias) -2.1%6.5%
Extraction Recovery Consistency HighModerate to High

Experimental Protocols

Detailed methodologies for the evaluation of internal standard performance are provided below.

Isotopic Purity and Enrichment Determination

Objective: To determine the isotopic purity of this compound.

Methodology:

  • Instrumentation: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

  • HR-MS Analysis:

    • Prepare a 1 µg/mL solution of this compound in acetonitrile.

    • Infuse the solution directly into the mass spectrometer operating in full scan mode.

    • Acquire the mass spectrum and determine the relative intensities of the deuterated species and any unlabeled (M+0) isotopologues.

    • Calculate the isotopic enrichment based on the relative abundances.[7]

  • NMR Analysis:

    • Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Integrate residual proton signals at the deuterated positions and compare with a non-deuterated proton signal to confirm the degree of deuteration.[8]

Bioanalytical Method for Analyte Quantification in Human Plasma

Objective: To quantify the non-deuterated analyte, 4-(4-Chlorophenyl)cyclohexanol, in human plasma using this compound as an internal standard.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution (containing this compound).

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Load the mixture onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with 500 µL of 5% methanol (B129727) in water.

    • Elute the analyte and internal standard with 500 µL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Stability Assessment

Objective: To evaluate the stability of this compound in stock solutions and in biological matrix under various storage conditions.

Methodology:

  • Stock Solution Stability: Analyze stock solutions stored at room temperature and 4°C for up to 30 days and compare the response to a freshly prepared solution.

  • Freeze-Thaw Stability: Analyze quality control (QC) samples prepared in plasma after undergoing multiple freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours) to simulate sample handling time.

  • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 3 months).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay utilizing an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

References

Safety Operating Guide

Essential Safety and Logistics for Handling 4-(4-Chlorophenyl)cyclohexanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of 4-(4-Chlorophenyl)cyclohexanol-d5. Given the limited specific toxicological data for this deuterated compound, the following procedures are based on the known hazards associated with its structural components, particularly the chlorinated phenyl group, which is a class of compounds that can present significant health risks. Adherence to these guidelines is paramount for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Engineering Controls

Engineering Controls are the primary line of defense:

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible and tested regularly.[3]

  • Inert Atmosphere: To prevent H-D exchange with atmospheric moisture, handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible, especially for long-term storage or when preparing solutions for sensitive applications.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile rubber. Outer Glove: Butyl rubber or Neoprene for enhanced protection against chlorinated compounds.[2][6] This combination provides a robust barrier against potential dermal absorption.
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles must provide protection against chemical splashes. A full-face shield is required when there is a risk of splashing or aerosol generation.[3][6]
Respiratory Protection Air-purifying respirator (APR) with appropriate cartridges.An APR with cartridges rated for organic vapors and particulates should be used, especially when handling the compound as a powder or when engineering controls are insufficient.[4][6]
Body Protection Chemical-resistant lab coat or coveralls.A lab coat made of a non-porous material is recommended to protect against accidental spills.
Foot Protection Closed-toe, chemical-resistant shoes.Shoes must be fully enclosed and made of a material that will not absorb chemicals.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment (glassware, spatulas, solvents, etc.) within the fume hood.
  • Thoroughly dry all glassware in an oven and cool in a desiccator to prevent moisture contamination.[5]
  • Don all required PPE as specified in the table above before handling the compound.

2. Handling the Compound:

  • Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.
  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Use anhydrous, deuterated solvents where isotopic purity is critical.[5]
  • Transfers: Handle all transfers of the compound or its solutions with care to prevent spills.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable labware, gloves, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Consult your institution's EHS guidelines for specific disposal procedures for chlorinated and deuterated compounds.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Equipment prep1->prep2 prep3 Dry Glassware prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Start Handling handle2 Prepare Solution handle1->handle2 handle3 Transfer Compound/Solution handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Complete Handling post2 Doff PPE post1->post2 disp1 Segregate Waste post1->disp1 Waste Generated post3 Wash Hands post2->post3 disp2 Solid Waste Container disp1->disp2 disp3 Liquid Waste Container disp1->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

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